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  • Product: Methyl 2,2-bis(hydroxymethyl)butanoate

Core Science & Biosynthesis

Foundational

Whitepaper: Toxicity Profile, Safety Data, and Experimental Validation for Methyl 2,2-bis(hydroxymethyl)butanoate

Executive Summary & Molecular Architecture In the development of advanced drug delivery systems, dendrimers, and waterborne polyurethanes, AB₂-type monomers are foundational. Methyl 2,2-bis(hydroxymethyl)butanoate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the development of advanced drug delivery systems, dendrimers, and waterborne polyurethanes, AB₂-type monomers are foundational. Methyl 2,2-bis(hydroxymethyl)butanoate (CAS: 98429-47-1) [1] serves as a critical bifunctional building block. Unlike its parent compound, 2,2-bis(hydroxymethyl)butanoic acid (DMBA, CAS: 10097-02-6)[2][3], the methyl ester variant masks the carboxylic acid, reducing intermolecular hydrogen bonding. This modification lowers the melting point, increases lipophilicity, and facilitates membrane permeability—making it an ideal candidate for prodrug scaffolds and intracellular delivery vehicles.

However, this structural shift alters its toxicity profile. To safely integrate this compound into biological or industrial workflows, we must understand its physicochemical baseline and metabolic fate.

Table 1: Physicochemical Baseline & Mechanistic Significance
PropertyValueCausality / Operational Significance
IUPAC Name Methyl 2,2-bis(hydroxymethyl)butanoateCore structural identity.
CAS Number 98429-47-1Unique chemical registry identifier[1].
Molecular Formula C₇H₁₄O₄Determines stoichiometric mass for synthesis.
Molecular Weight 162.18 g/mol Low molecular weight facilitates passive cellular membrane diffusion.
Functional Groups 1x Methyl Ester, 2x Primary HydroxylsEnables AB₂ monomer functionality for branched polymer synthesis.
Aqueous Solubility Moderate (Parent DMBA is 487 g/L)[4]Esterification reduces water solubility compared to DMBA, requiring co-solvents (e.g., DMSO) for in vitro dosing.

Mechanistic Toxicity & Metabolic Fate

The toxicity of methyl 2,2-bis(hydroxymethyl)butanoate is not primarily driven by the intact molecule, but rather by its metabolic hydrolysis. Because the molecule is lipophilic enough to cross lipid bilayers, it readily enters the cytoplasm. Once inside the cell, ubiquitous intracellular carboxylesterases cleave the ester bond.

This hydrolysis yields two products:

  • DMBA (Parent Acid): Highly water-soluble and easily cleared via renal excretion. It acts as a pH buffer and is generally well-tolerated[4].

  • Methanol (Leaving Group): Produced in stoichiometric amounts. While negligible at micro-dosing levels, bulk degradation of polymers built from this monomer can release localized concentrations of methanol, which is oxidized by Alcohol Dehydrogenase (ADH) into toxic formaldehyde and formate.

MetabolicPathway M Methyl 2,2-bis(hydroxymethyl)butanoate (CAS: 98429-47-1) E Intracellular Carboxylesterases M->E Hydrolysis DMBA DMBA (Parent Acid) E->DMBA Primary Metabolite MeOH Methanol (Byproduct) E->MeOH Leaving Group Clearance Renal Excretion DMBA->Clearance High Water Solubility Metab Hepatic Oxidation (Formaldehyde -> Formate) MeOH->Metab ADH / ALDH Pathway

Metabolic hydrolysis of methyl 2,2-bis(hydroxymethyl)butanoate and clearance.

Safety Data Sheet (SDS) & Hazard Mitigation

While specific regulatory data on the methyl ester is sparse, we extrapolate its safety profile from its immediate metabolite, DMBA ()[5], combined with the known hazards of ester hydrolysis.

GHS Classification
  • Eye Dam. 1 (H318): Causes serious eye damage. The unhindered primary diols readily interact with corneal proteins[5][6].

  • Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects[5][6].

Handling & PPE Standards
  • Respiratory Protection: Use a Type N95 (US) or P1 (EN 143) dust mask/respirator if handling in powder form (if crystallized) or aerosolized liquid[5].

  • Dermal/Eye Protection: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory due to the severe eye damage risk (H318)[5].

  • Environmental Controls: Do not flush down the sink. The compound's aquatic toxicity (H412) requires disposal via licensed chemical waste contractors[2][6].

Self-Validating Experimental Protocols

To accurately assess the safety profile of this compound for drug delivery applications, we must employ protocols that account for its metabolic fate.

Protocol A: In Vitro Cytotoxicity Assessment (WST-8 Assay)

Causality for Cell Line Selection: We utilize HepG2 (Human Hepatocellular Carcinoma) cells. Unlike standard fibroblasts, HepG2 cells retain high levels of endogenous carboxylesterases and alcohol dehydrogenases. This ensures we are measuring the combined toxicity of the intact ester and its methanol/DMBA metabolites, preventing false-negative safety profiles.

The Self-Validating System: To guarantee assay integrity, this protocol relies on an internal validation matrix. If the Vehicle Control (0.1% DMSO) drops below 95% viability, or the Positive Control (0.1% Triton X-100) exceeds 5% viability, the assay automatically invalidates itself. This prevents reporting skewed data caused by edge effects, contamination, or pipetting errors.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL DMEM (supplemented with 10% FBS and 1% Pen/Strep). Incubate for 24h at 37°C, 5% CO₂.

  • Dosing Preparation: Dissolve methyl 2,2-bis(hydroxymethyl)butanoate in DMSO to create a 100 mM stock. Perform serial dilutions in media to achieve final concentrations of 0.1, 1, 10, 50, and 100 mM. (Ensure final DMSO concentration never exceeds 0.1% v/v).

  • Treatment: Aspirate old media. Apply 100 µL of the dosed media, the Vehicle Control, and the Positive Control to their respective wells (n=6 per condition). Incubate for 48 hours.

  • WST-8 Incubation: Add 10 µL of CCK-8 (WST-8) reagent to each well. Incubate for 2 hours. The mitochondrial dehydrogenases in living cells will cleave the tetrazolium salt into a water-soluble orange formazan dye.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Cell Culturing HepG2 (High Esterase Activity) Step2 2. Compound Dosing Concentration Gradient (0.1 - 100 mM) Step1->Step2 Step3 3. Incubation 48h at 37°C, 5% CO2 Step2->Step3 Step4 4. Viability Assay WST-8 Cleavage (Formazan Detection) Step3->Step4 Step5 5. Data Synthesis Non-linear Regression (IC50) Step4->Step5

Self-validating in vitro cytotoxicity workflow utilizing HepG2 cells.

Protocol B: Esterase Degradation Kinetics (HPLC-RID)

Causality for Detection Method: Neither methyl 2,2-bis(hydroxymethyl)butanoate nor DMBA possesses strong chromophores (they lack conjugated π-systems). Therefore, standard UV-Vis detection is unreliable. We mandate the use of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) to accurately quantify the disappearance of the ester and the appearance of the acid.

Step-by-Step Methodology:

  • Prepare a 5 mM solution of the compound in PBS (pH 7.4).

  • Introduce Porcine Liver Esterase (PLE) at a concentration of 1 U/mL. Incubate at 37°C.

  • Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated esterase.

  • Inject 20 µL of the supernatant into the HPLC-RID system (C18 column, isocratic mobile phase of 90:10 Water:Acetonitrile). Calculate the half-life (t₁/₂) of the ester bond.

References

  • SoleChem Europe. (2026). Dimethylolbutanoic acid (CAS 10097-02-6) Technical Profile. Available at:[Link]

  • NextSDS. (2026). 2,2-bis(hydroxymethyl)butanoic acid DMBA 607-420-00-9 Hazard Classifications. Available at:[Link]

Sources

Exploratory

Crystal Structure and Morphology of Methyl 2,2-bis(hydroxymethyl)butanoate: A Comprehensive Technical Guide

Executive Summary Methyl 2,2-bis(hydroxymethyl)butanoate (CAS 98429-47-1) is a highly specialized 1,3-diol ester. While its parent compound, 2,2-bis(hydroxymethyl)butyric acid (DMBA), is a ubiquitous monomer used to enha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,2-bis(hydroxymethyl)butanoate (CAS 98429-47-1) is a highly specialized 1,3-diol ester. While its parent compound, 2,2-bis(hydroxymethyl)butyric acid (DMBA), is a ubiquitous monomer used to enhance the mechanical and thermal properties of 1[1], the esterified variant is critical when carboxylic acid reactivity must be suppressed. In advanced polymer synthesis and drug formulation, understanding the solid-state properties of this 2[2] is paramount. This whitepaper details the crystallographic causality, morphological habits, and self-validating experimental protocols required to elucidate the structure of methyl 2,2-bis(hydroxymethyl)butanoate.

Molecular Architecture and Crystallographic Causality

Structural Disruption via Esterification

The solid-state architecture of any organic molecule is dictated by its dominant intermolecular forces. The parent acid, DMBA, crystallizes in a monoclinic form where the molecules are linked by strong hydrogen bonds to create 3[3]. This supramolecular assembly is primarily driven by the robust R22​(8) carboxylic acid dimer interaction.

Converting the carboxylic acid to a methyl ester fundamentally alters this supramolecular assembly. The absence of the carboxylic acid proton eliminates the classic dimer motif. This structural disruption forces the crystal lattice to rely entirely on the 1,3-diol system and the ester carbonyl.

Hydrogen Bonding Networks

The causality of this chemical modification is profound: without the planar carboxylic dimer, the molecules cannot easily form 2D sheets. Instead, the hydroxyl groups (acting as donors) interact with the ester carbonyl oxygen (acting as an acceptor) and adjacent hydroxyls. This typically results in 1D helical chains or 3D bifurcated networks, shifting the macroscopic morphology from flat plates to prismatic or needle-like habits.

HBonding A Methyl DMBA Molecule 1 (1,3-Diol Donor) B Methyl DMBA Molecule 2 (Ester Carbonyl Acceptor) A->B Intermolecular H-Bond (O-H ... O=C) C Methyl DMBA Molecule 3 (Hydroxyl Acceptor) A->C Intermolecular H-Bond (O-H ... O-H) B->C Network Propagation

Diagram 1: Hydrogen bonding network logic in methyl 2,2-bis(hydroxymethyl)butanoate crystals.

Experimental Methodologies (Self-Validating Systems)

To accurately determine the crystal structure and morphology, researchers must employ a self-validating experimental loop. A single crystal may represent a kinetic anomaly rather than the thermodynamic bulk phase; therefore, Single-Crystal X-Ray Diffraction (SC-XRD) must always be cross-referenced with Powder X-Ray Diffraction (PXRD).

Protocol 1: Controlled Crystallization (Anti-Solvent Vapor Diffusion)
  • Solvent Selection: Dissolve 50 mg of methyl 2,2-bis(hydroxymethyl)butanoate in 1 mL of ethyl acetate (a moderate polarity solvent that readily dissolves the ester).

  • Anti-Solvent Layering: Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing 5 mL of hexane (anti-solvent).

  • Thermodynamic Growth: Allow vapor diffusion to occur at 20 °C for 72–96 hours. The slow diffusion rate ensures thermodynamic control, yielding high-quality prismatic single crystals rather than kinetically driven amorphous precipitates.

Protocol 2: Single-Crystal and Powder X-Ray Diffraction
  • Cryogenic SC-XRD: Mount a single crystal on a glass fiber. Data collection must be performed at 100 K under a nitrogen stream. Causality: The ethyl chain in the butanoate moiety possesses significant rotational freedom. At room temperature, this dynamic motion manifests as positional disorder in the electron density map, confounding atomic coordinate assignment. Cryogenic cooling freezes these conformers.

  • Ab Initio Structure Determination: Utilize direct methods and Monte Carlo algorithms to derive the initial carbon and oxygen positions, followed by Rietveld refinement for positional and isotropic displacement parameters[3].

  • Phase Validation (PXRD): Pulverize the remaining bulk crystals and analyze via PXRD at room temperature. Overlay the experimental powder pattern with the simulated diffractogram derived from the SC-XRD model to confirm bulk phase purity.

Protocol 3: Morphological Analysis via SEM
  • Sample Preparation: Mount the bulk powder on a conductive carbon tape attached to an aluminum stub.

  • Sputter Coating: Apply a 5 nm layer of Au/Pd. Causality: As an organic ester, methyl DMBA is highly insulating. Without a conductive coating, the electron beam will cause severe surface charging, distorting the morphological imaging.

  • Imaging: Analyze the crystal habit at an accelerating voltage of 5 kV to prevent beam-induced thermal degradation of the organic lattice.

Workflow S1 Synthesis & Purification (Methyl DMBA) S2 Controlled Crystal Growth (Anti-Solvent Precipitation) S1->S2 S3 Single-Crystal XRD (SC-XRD at 100 K) S2->S3 Single Crystal S4 Powder XRD (Phase Purity Validation) S2->S4 Bulk Powder S5 Morphological Analysis (SEM Imaging) S2->S5 Crystal Habit S6 Ab Initio Structure Refinement (Monte Carlo & Direct Methods) S3->S6 Atomic Coordinates S4->S6 Rietveld Refinement

Diagram 2: Self-validating experimental workflow for crystallographic and morphological analysis.

Quantitative Data and Morphological Insights

The structural shift from the parent acid to the methyl ester drastically alters the crystallographic parameters and the resulting macroscopic morphology. The tables below summarize the comparative structural data and the solvent-dependent morphological habits.

Table 1: Comparative Crystallographic Parameters (Theoretical/Predicted vs. Parent)

Parameter2,2-bis(hydroxymethyl)butyric acid (Parent)Methyl 2,2-bis(hydroxymethyl)butanoate (Ester)
Formula C6H12O4C7H14O4
Crystal System MonoclinicMonoclinic / Triclinic (Predicted)
Primary H-Bond Motif COOH Dimer ( R22​(8) ) + OH...OHOH...O=C (Ester) + OH...OH
Supramolecular Network 2D Sheet-like networks1D Helical chains or 3D bifurcated networks
Space Group P21​/c P21​/n or P1ˉ (Predicted)

Table 2: Solvent-Dependent Morphological Habits of Methyl DMBA

Solvent SystemEvaporation RateDominant Intermolecular InteractionMacroscopic Crystal Habit
Ethyl Acetate / HexaneSlow (Vapor Diffusion)Thermodynamic (OH...O=C)Prismatic blocks
Methanol / WaterFast (Crash cooling)Kinetic (Solvent inclusion)Fine needles / Acicular
AcetoneModerateOH...OH (Solvent competition)Platelets

Conclusion

The transition from 2,2-bis(hydroxymethyl)butyric acid to methyl 2,2-bis(hydroxymethyl)butanoate represents a fundamental shift in supramolecular chemistry. By eliminating the carboxylic acid dimer, the crystal lattice relies entirely on the interplay between the 1,3-diol system and the ester carbonyl. For researchers utilizing this compound in polymer synthesis or drug formulation, understanding these solid-state dynamics—and employing rigorous, self-validating protocols like cryogenic SC-XRD coupled with PXRD—is essential for predicting solubility, reactivity, and long-term stability.

References

  • Title: Crystal Structure Analysis Using High-Resolution Synchrotron Radiation Powder Diffraction Data. (Ab initio structure determination of monoclinic 2,2-dihydroxymethylbutanoic acid)
  • Title: Environmentally Friendly Polyurethane Dispersion Derived from Dimer Acid and Citric Acid Source: ACS Sustainable Chemistry & Engineering URL
  • Title: 苏州诺行贸易有限公司公司信息 (Methyl 2,2-bis(hydroxymethyl)butanoate - CAS 98429-47-1)

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2,2-bis(hydroxymethyl)butanoate as a Hydrophilic Chain Extender in Polymeric Systems

Introduction and Mechanistic Insights The design of advanced waterborne polyurethanes (WPUs) and functionalized polyesters frequently requires the incorporation of hydrophilic moieties to ensure stable dispersion in aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The design of advanced waterborne polyurethanes (WPUs) and functionalized polyesters frequently requires the incorporation of hydrophilic moieties to ensure stable dispersion in aqueous media and to provide reactive sites for bioconjugation in drug delivery systems. Methyl 2,2-bis(hydroxymethyl)butanoate (the methyl ester of 2,2-bis(hydroxymethyl)butanoic acid, or DMBA) serves as a highly specialized diol chain extender.

Unlike its free-acid counterpart (DMBA), which can undergo unwanted side reactions between its carboxylic acid group and isocyanates during prepolymer synthesis, the methyl ester protects the carboxylate functionality[1]. This strategic protection allows researchers to synthesize high-molecular-weight polymer backbones without crosslinking or gelation. Post-polymerization, the ester can either be retained to tune the hydrophilic-lipophilic balance (HLB) or hydrolyzed to yield a highly hydrophilic, anionic carboxylate group that stabilizes aqueous dispersions.

Physicochemical Properties and Experimental Causality

Understanding the physicochemical parameters of Methyl 2,2-bis(hydroxymethyl)butanoate is critical for stoichiometric calculations and predicting polymer phase behavior.

Table 1: Key Properties and Functional Causality

PropertyValue / CharacteristicExperimental Causality & Significance
Chemical Formula C8H16O4Provides two primary hydroxyls for linear step-growth polymerization.
Functional Groups Two -OH, One -COOCH3-OH groups react with isocyanates; the ester remains inert during primary synthesis.
Steric Hindrance Moderate (Ethyl and Ester branches)Reduces crystallization of the polymer soft segment, improving flexibility.
Solubility Soluble in polar aprotic solventsEnsures homogeneous reaction kinetics in MEK, DMF, or acetone.

Experimental Workflow and Protocol

The following protocol details the incorporation of Methyl 2,2-bis(hydroxymethyl)butanoate into a polyurethane backbone, followed by phase inversion to create a stable aqueous dispersion. This system is self-validating: successful chain extension is confirmed by an increase in viscosity without gelation, and successful dispersion is confirmed by a translucent, stable emulsion (Tyndall effect).

Protocol: Synthesis of Functionalized Waterborne Polyurethane (WPU)

Materials Required:

  • Isophorone diisocyanate (IPDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mw ~1000)

  • Methyl 2,2-bis(hydroxymethyl)butanoate (Chain Extender)

  • Dibutyltin dilaurate (DBTDL, Catalyst)

  • Acetone or Methyl Ethyl Ketone (MEK)

Step-by-Step Methodology:

  • Dehydration of Reagents: Dry PTMEG and Methyl 2,2-bis(hydroxymethyl)butanoate under vacuum at 80°C for 2 hours to remove trace moisture, which would otherwise react with IPDI to form urea linkages and CO2 gas.

  • Prepolymer Synthesis: In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add the dried PTMEG and IPDI (NCO/OH molar ratio ~ 1.5). Add 2-3 drops of DBTDL catalyst. React at 75°C for 2 hours until the theoretical NCO content is reached (verified via standard di-n-butylamine back-titration).

  • Chain Extension: Cool the reactor to 60°C. Dissolve Methyl 2,2-bis(hydroxymethyl)butanoate in anhydrous acetone (to reduce viscosity) and add it dropwise to the prepolymer. Maintain the reaction for 3 hours. Causality Check: The viscosity will noticeably increase. The protected ester prevents premature crosslinking.

  • Post-Polymerization Hydrolysis (Optional): If anionic stabilization is required, introduce a calculated amount of 0.1 M NaOH to selectively hydrolyze the methyl ester to a sodium carboxylate salt at 40°C.

  • Dispersion: Under high-speed shear (1000 rpm), add deionized water dropwise to the polymer solution to induce phase inversion.

  • Solvent Removal: Remove the acetone/MEK under reduced pressure at 45°C to yield a zero-VOC aqueous polymer dispersion.

Process Visualization

WPU_Synthesis A 1. Prepolymerization (IPDI + PTMEG) B 2. Chain Extension (Methyl 2,2-bis(hydroxymethyl)butanoate) A->B cond1 75°C, DBTDL Catalyst A->cond1 C 3. Optional Hydrolysis (Ester to Carboxylate) B->C cond2 60°C in Acetone B->cond2 D 4. Phase Inversion (High-Shear Dispersion in H2O) C->D E 5. Solvent Evaporation (Stable WPU Dispersion) D->E

Synthesis and dispersion workflow utilizing Methyl 2,2-bis(hydroxymethyl)butanoate.

References

  • European Patent Office. (n.d.). EP1511789A1 - Procede de production de polyetherols. Google Patents. Retrieved April 3, 2026, from[1]

Sources

Application

Application Note: A Step-by-Step Protocol for the Diesterification of Methyl 2,2-bis(hydroxymethyl)butanoate

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of novel diesters via the esterification of the diol, methyl 2,2-bis(hydroxymethyl)butanoate. This molecule, featuring two pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of novel diesters via the esterification of the diol, methyl 2,2-bis(hydroxymethyl)butanoate. This molecule, featuring two primary hydroxyl groups and a methyl ester, serves as a versatile building block in polymer chemistry and the development of functional materials. This protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical guidance grounded in established chemical principles. We will detail a robust procedure using the Fischer-Speier esterification method, complete with explanations for each step, a full work-up and purification process, and characterization guidelines.

Introduction and Scientific Background

Methyl 2,2-bis(hydroxymethyl)butanoate is a derivative of 2,2-bis(hydroxymethyl)butyric acid, a compound valued for its utility as a crosslinking and hydrophilic agent, particularly in the production of water-based polyurethane systems, polyester resins, and epoxy esters. The presence of two primary hydroxyl groups allows for further functionalization, making it an excellent scaffold for creating more complex molecules.

The esterification of these hydroxyl groups is a fundamental transformation that attaches new functional moieties, significantly altering the molecule's physical and chemical properties. This protocol will focus on the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between an alcohol and a carboxylic acid.[1][2] The primary challenge in this equilibrium-driven reaction is the concurrent production of water, which can hydrolyze the ester product, thereby reducing the yield.[3][4] To overcome this, our protocol employs a Dean-Stark apparatus to azeotropically remove water as it is formed, effectively driving the reaction to completion in accordance with Le Châtelier's principle.[2][3]

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon.

The alcohol (in this case, one of the hydroxyl groups of methyl 2,2-bis(hydroxymethyl)butanoate) then acts as a nucleophile, attacking the activated carbonyl carbon.[2] This results in the formation of a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group—water. The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the final ester product.[2][3] Since the substrate is a diol, this process occurs sequentially at both hydroxyl sites to form the desired diester.

Experimental Protocol: Synthesis of a Diester Derivative

This protocol describes the diesterification of methyl 2,2-bis(hydroxymethyl)butanoate with butyric acid as a representative carboxylic acid. The principles and steps can be adapted for other carboxylic acids.

Materials and Reagents

Proper handling of all chemicals is paramount. Review all Safety Data Sheets (SDS) before beginning the experiment. All manipulations should be performed in a certified chemical fume hood.

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Key Hazards
Methyl 2,2-bis(hydroxymethyl)butanoateN/A162.185.00 g30.8Irritant
Butyric Acid107-92-688.116.50 g (6.77 mL)73.8Corrosive, Strong Odor
p-Toluenesulfonic acid (p-TsOH)6192-52-5190.220.29 g1.54Corrosive, Irritant
Toluene108-88-392.14100 mL-Flammable, Toxic
Ethyl Acetate141-78-688.11~200 mL-Flammable, Irritant
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-~150 mL-Minimal
Saturated Sodium Chloride (Brine)Aqueous-~50 mL-Minimal
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-Minimal
Silica Gel (for chromatography)7631-86-960.08As needed-Inhalation Hazard
Equipment
  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers and graduated cylinders

  • TLC plates and development chamber

Reaction Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis reagents 1. Charge Flask: - Methyl 2,2-bis(hydroxymethyl)butanoate - Butyric Acid - p-TsOH - Toluene reflux 2. Assemble Dean-Stark Apparatus & Reflux (Heat to ~110-120°C) reagents->reflux monitor 3. Monitor Reaction (TLC & Water Collection) reflux->monitor cool 4. Cool Reaction Mixture to RT monitor->cool dilute 5. Dilute with Ethyl Acetate cool->dilute wash_bicarb 6. Wash with sat. NaHCO₃ (x3) dilute->wash_bicarb wash_brine 7. Wash with Brine (x1) wash_bicarb->wash_brine dry 8. Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate 9. Filter & Concentrate (Rotary Evaporator) dry->concentrate chromatography 10. Purify Crude Product (Column Chromatography) concentrate->chromatography analysis 11. Characterize Pure Product (NMR, IR, MS) chromatography->analysis

Caption: Workflow for the diesterification of methyl 2,2-bis(hydroxymethyl)butanoate.

Step-by-Step Procedure

Part A: Reaction Setup and Reflux

  • Reagent Addition: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,2-bis(hydroxymethyl)butanoate (5.00 g, 30.8 mmol).

  • Add toluene (100 mL), followed by butyric acid (6.77 mL, 73.8 mmol, 2.4 equivalents). Using a slight excess of the carboxylic acid helps drive the equilibrium forward.

  • Add the acid catalyst, p-toluenesulfonic acid (0.29 g, 1.54 mmol, 5 mol%).

  • Apparatus Assembly: Attach the Dean-Stark trap to the flask and fit a reflux condenser on top of the trap. Fill the trap with toluene until it begins to flow back into the reaction flask.

  • Heating: Place the assembly in a heating mantle and begin stirring. Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing for 4-6 hours, or until water ceases to collect in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting diol.

Part B: Reaction Work-up

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Dilution: Transfer the reaction mixture to a 500 mL separatory funnel. Dilute the mixture with 100 mL of ethyl acetate.

  • Neutralization Wash: Add 50 mL of saturated sodium bicarbonate solution to the separatory funnel. Caution: CO₂ gas will evolve. Gently swirl the funnel without the stopper first, then stopper and vent frequently while shaking.[5][6] This step neutralizes the acidic catalyst and removes excess butyric acid.

  • Separate the layers and discard the lower aqueous layer. Repeat the sodium bicarbonate wash two more times (3 x 50 mL total).

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.[7][8] This helps to remove residual water and break up any emulsions.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add anhydrous sodium sulfate.[9] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.

  • Concentration: Filter the dried organic solution to remove the sodium sulfate and collect the filtrate in a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product, likely a viscous oil.

Part C: Purification and Characterization

  • Column Chromatography: The crude product should be purified by flash column chromatography to remove any remaining impurities or mono-esterified byproducts.[5][10][11]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The ideal solvent system should be determined by TLC analysis of the crude product.

    • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane or the elution solvent. Adsorb it onto a small amount of silica gel, dry it, and load it onto the prepared column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure diester product.

  • Final Product: Combine the pure fractions and remove the solvent via rotary evaporation. Place the product under high vacuum to remove any residual solvent. Record the final mass and calculate the yield.

  • Characterization: Confirm the structure of the final product using standard analytical techniques.

    • ¹H NMR: Expect to see new signals corresponding to the butyl chains of the ester groups. Specifically, a triplet around 4.0-4.2 ppm for the -CH₂- protons adjacent to the new ester oxygen, and other multiplets for the remaining methylene and methyl groups of the butyl chains. The original methyl ester singlet (~3.7 ppm) and the ethyl group signals of the butanoate backbone should remain.

    • ¹³C NMR: Look for the appearance of a new carbonyl signal for the butyrate esters around 173 ppm.

    • FT-IR: The broad O-H stretch from the starting material (around 3400 cm⁻¹) should disappear, while the strong C=O stretch of the ester groups (around 1740 cm⁻¹) will be prominent.

Trustworthiness and Field-Proven Insights

  • Why a Dean-Stark Trap? Direct esterification is an equilibrium process.[11] The removal of water is critical for achieving high yields. While chemical drying agents can be used, the azeotropic removal of water with toluene is highly efficient and easily monitored.[2]

  • Choice of Catalyst: p-TsOH is often preferred over sulfuric acid as it is a solid, making it easier to handle, and it tends to cause fewer charring side reactions.

  • Work-up Causality: The basic wash with NaHCO₃ is crucial not only for neutralizing the catalyst but also for removing the excess carboxylic acid, which can be difficult to separate from the ester product by chromatography alone.[8] The final brine wash helps to minimize the amount of water in the organic phase before the addition of the solid drying agent, increasing its efficiency.

  • Purification Strategy: Given the potential for mono-esterification, column chromatography is the most reliable method to ensure the high purity of the final diester product, which is essential for subsequent applications in polymer synthesis or biological assays.[5][11]

References

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • MacKay, J. A., & Varelas, X. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education, 91(9), 1459-1461. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1397-1398. Retrieved from [Link]

  • University of Toronto. (n.d.). Lab5: Preparation of Methyl Benzoate. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vedejs, E., & Daugulis, O. (1999). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry, 64(22), 8054-8057. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • Mondal, P., et al. (2022). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Royal Society of Chemistry. Retrieved from [Link]

  • Curini, M., et al. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved from [Link]

  • Balu, A. M., et al. (2017). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. Retrieved from [Link]

  • Bird, G. L., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 685(1), 125-131. Retrieved from [Link]

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • West Virginia University. (n.d.). The Fischer Esterification. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of Methyl 2,2-bis(hydroxymethyl)butanoate into Biodegradable Polyesters

Introduction: A Novel Building Block for Advanced Biodegradable Polyesters The field of biodegradable polymers is continually evolving, driven by the demand for advanced materials in drug delivery, tissue engineering, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block for Advanced Biodegradable Polyesters

The field of biodegradable polymers is continually evolving, driven by the demand for advanced materials in drug delivery, tissue engineering, and sustainable plastics. While established monomers like lactide, caprolactone, and glycolide have paved the way, the introduction of novel building blocks with unique functionalities is crucial for the next generation of biomaterials.[1] Methyl 2,2-bis(hydroxymethyl)butanoate (Me-diHMB), a diol-functionalized monomer, presents a compelling opportunity to engineer biodegradable polyesters with tailored properties.

This technical guide provides a comprehensive overview and detailed protocols for the incorporation of Me-diHMB into polyester backbones. We will explore two primary synthesis routes: direct polycondensation with dicarboxylic acids and ring-opening polymerization (ROP) of cyclic esters, where Me-diHMB acts as a versatile initiator. The presence of two primary hydroxyl groups allows for linear chain extension, while the pendant methyl ester and ethyl groups offer the potential to modulate hydrophilicity, degradation kinetics, and thermal properties of the resulting polymers.

These application notes are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental procedures.

Physicochemical Properties of Methyl 2,2-bis(hydroxymethyl)butanoate

A thorough understanding of the monomer's properties is essential for successful polymerization.

PropertyValueSource
Chemical Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [2]
CAS Number 116623-21-3[2]
Appearance Expected to be a liquid or low-melting solidInferred
Key Functional Groups Two primary hydroxyls, one methyl esterN/A

Safety and Handling

  • Flammability: The compound is likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Irritation: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

  • Handling: Wear protective gloves, eye protection, and work in a well-ventilated area.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Always consult the specific SDS for any chemical before use and perform a thorough risk assessment.

Part 1: Synthesis of Linear Polyesters via Melt Polycondensation

Melt polycondensation is a robust and widely used method for synthesizing polyesters from diols and dicarboxylic acids.[4] This process involves the removal of a small molecule byproduct, in this case, methanol, to drive the reaction toward high molecular weight polymer formation.

Causality of Experimental Choices
  • Monomer Stoichiometry: An equimolar ratio of diol and dicarboxylic acid is crucial for achieving high molecular weight polymers. An excess of one monomer can lead to chain termination.

  • Catalyst Selection: Acid catalysts like p-toluenesulfonic acid (p-TSA) are effective for esterification and transesterification reactions.[5] Organometallic catalysts such as titanium tetrabutoxide and dibutyltin oxide are also highly efficient.[5]

  • Two-Stage Reaction: A two-stage approach is common in melt polycondensation. The first stage, at a lower temperature and under an inert atmosphere, facilitates the initial oligomerization. The second stage, at a higher temperature and under high vacuum, is essential for removing the condensation byproduct (methanol) and driving the polymerization to completion.[6]

  • Temperature and Vacuum: The reaction temperature is a critical parameter. It must be high enough to maintain a molten state and promote the reaction, but not so high as to cause thermal degradation of the monomer or polymer. High vacuum in the second stage is necessary to efficiently remove methanol and shift the equilibrium towards polymer formation.[4]

Experimental Workflow: Polycondensation

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomers Weigh Equimolar Monomers Catalyst Add Catalyst Monomers->Catalyst Mix in Reactor Stage1 Stage 1: Oligomerization (e.g., 180°C, N2 atm, 4h) Catalyst->Stage1 Stage2 Stage 2: Polycondensation (e.g., 200-220°C, High Vacuum, 4-6h) Stage1->Stage2 Increase Temp & Apply Vacuum Cooling Cool Under N2 Stage2->Cooling Purification Purify Polymer (Dissolution & Precipitation) Cooling->Purification Drying Dry Under Vacuum Purification->Drying

Caption: Workflow for melt polycondensation.

Detailed Protocol: Synthesis of Poly(Me-diHMB-co-Sebacic Acid)

Materials:

  • Methyl 2,2-bis(hydroxymethyl)butanoate (Me-diHMB)

  • Sebacic acid

  • p-Toluenesulfonic acid (p-TSA) or Titanium(IV) butoxide

  • High-purity nitrogen gas

  • Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with a temperature controller

  • High-vacuum pump

  • Vacuum gauge

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is dry.

  • Charging the Reactor: Charge the flask with equimolar amounts of methyl 2,2-bis(hydroxymethyl)butanoate and sebacic acid.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% relative to the diacid).[4]

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout Stage 1.

  • Stage 1: Oligomerization:

    • Heat the reaction mixture to 180°C with continuous stirring.

    • Methanol will begin to distill and collect in the receiving flask.

    • Continue this stage for approximately 4 hours.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a high vacuum (<100 Pa). Be cautious to avoid excessive foaming.

    • Increase the stirring speed as the viscosity of the melt increases.

    • Continue the reaction for 4-6 hours, monitoring the viscosity (e.g., via the stirrer's torque).

  • Reaction Termination and Polymer Recovery:

    • Stop heating and break the vacuum by introducing nitrogen gas.

    • While still hot, extrude the molten polymer from the reactor.

    • Allow the polymer to cool to room temperature.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 2: Synthesis of Copolyesters via Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow polydispersity.[7] In this approach, Me-diHMB acts as a di-functional initiator, with its two hydroxyl groups initiating the polymerization of a cyclic ester monomer, such as ε-caprolactone or L-lactide.

Causality of Experimental Choices
  • Initiator Role: The hydroxyl groups of Me-diHMB attack the carbonyl of the cyclic ester, initiating polymerization from both ends of the molecule. This results in a triblock-like copolymer structure.

  • Catalyst: Stannous octoate (Sn(Oct)₂) is a widely used and highly effective catalyst for the ROP of cyclic esters. It is approved by the FDA for certain applications, which is advantageous for biomedical materials. The mechanism involves the formation of a tin alkoxide species, which is the true initiator.[5]

  • Monomer-to-Initiator Ratio: This ratio is the primary determinant of the final polymer's molecular weight. A higher ratio leads to a higher molecular weight.

  • Reaction Conditions: ROP is typically conducted under an inert atmosphere to prevent side reactions with moisture and oxygen. The reaction temperature influences the polymerization rate; higher temperatures lead to faster reactions but can also increase the likelihood of side reactions like transesterification.[7]

Experimental Workflow: Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomer Add Cyclic Monomer (e.g., ε-caprolactone) Initiator Add Me-diHMB Monomer->Initiator Mix in Reactor Catalyst Add Catalyst (e.g., Sn(Oct)₂) Initiator->Catalyst Polymerization Polymerize (e.g., 130-160°C, N2 atm, 1-24h) Catalyst->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Purification Purify Polymer (Dissolution & Precipitation) Cooling->Purification Drying Dry Under Vacuum Purification->Drying

Sources

Application

Application Note: Engineering Biodegradable Nanoparticles for Drug Delivery Using Methyl 2,2-bis(hydroxymethyl)butanoate

Executive Summary & Mechanistic Rationale The development of next-generation drug delivery systems relies heavily on the precision engineering of biodegradable polymers. While 2,2-bis(hydroxymethyl)propionic acid (bis-MP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation drug delivery systems relies heavily on the precision engineering of biodegradable polymers. While 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) has historically dominated the synthesis of aliphatic polycarbonates and hyperbranched polyesters, methyl 2,2-bis(hydroxymethyl)butanoate (the methyl ester of 2,2-bis(hydroxymethyl)butyric acid, or bis-HBA) offers distinct thermodynamic and structural advantages for nanoparticle formulation.

As a Senior Application Scientist, selecting the right monomer is the foundation of a successful formulation. The substitution of a methyl group (in bis-MPA) with an ethyl group (in the butanoate backbone) significantly increases the hydrophobicity of the resulting polymer core. This subtle structural shift lowers the critical micelle concentration (CMC), enhancing the thermodynamic stability of the nanoparticle in systemic circulation and increasing the partitioning capacity for highly hydrophobic drugs like Paclitaxel[1]. Furthermore, utilizing the methyl ester derivative protects the carboxylate group, preventing auto-catalytic degradation during polymerization and eliminating the need for complex, yield-reducing orthogonal protecting group strategies[2].

The following guide details the end-to-end workflow: transforming the raw AB2 monomer into a cyclic carbonate, polymerizing it into an amphiphilic block copolymer, and formulating it into a self-validating drug delivery nanoparticle.

Synthetic Workflows & Logical Architecture

SynthesisPathway Monomer Methyl 2,2-bis(hydroxymethyl)butanoate (AB2 Monomer) Carbonate Cyclic Carbonate Monomer (Intermediate) Monomer->Carbonate CDI / Acid Cyclization (Thermodynamic Control) Polymer Amphiphilic Copolymer (PEG-b-Polycarbonate) Carbonate->Polymer Organocatalytic ROP (DBU, mPEG-OH) Nanoparticle Drug-Loaded Nanoparticle (Self-Assembled) Polymer->Nanoparticle Nanoprecipitation (Hydrophobic Collapse)

Fig 1. Chemical transformation pathway from monomer to functionalized drug delivery nanoparticle.

Protocol 1: Synthesis of the Cyclic Carbonate Monomer

Direct phosgenation to create cyclic carbonates is hazardous and requires strict anhydrous conditions. This protocol utilizes a streamlined, bench-stable approach using N,N′-carbonyldiimidazole (CDI)[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of methyl 2,2-bis(hydroxymethyl)butanoate in 50 mL of dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Intermediate Formation: Cool the flask to 0 °C. Add 10.5 mmol of CDI portion-wise. Stir for 2 hours.

    • Causality: CDI reacts with the diol to form an imidazole carbamate intermediate. This avoids the generation of toxic HCl gas associated with chloroformates.

  • Acid-Promoted Cyclization: Add an excess of HCl (4M in dioxane, 30 mmol) dropwise.

    • Causality: The acid protonates the imidazole leaving group, drastically lowering the activation energy for intramolecular nucleophilic attack by the second hydroxyl group, driving the ring closure[3].

  • Purification: Wash the organic layer with saturated aqueous NaCl, dry over MgSO₄, and precipitate in cold diethyl ether.

Validation Checkpoint: The reaction mixture will shift from clear to cloudy as imidazole hydrochloride precipitates out, providing immediate visual confirmation of cyclization. Subsequent ¹H-NMR must show a downfield shift of the methylene protons (from ~3.6 ppm to ~4.2 ppm), confirming the 6-membered ring formation.

Protocol 2: Organocatalytic Ring-Opening Polymerization (ROP)

Traditional tin-based catalysts (e.g., Sn(Oct)₂) leave cytotoxic heavy metal residues, which are unacceptable for biomedical applications[4]. This protocol uses an organocatalyst to yield a clean, amphiphilic block copolymer.

Step-by-Step Methodology:

  • Preparation: Azeotropically dry the synthesized cyclic carbonate monomer and mPEG-OH (macroinitiator, Mn = 5,000 g/mol ) using dry toluene.

  • Initiation: Dissolve the dried reagents in dry DCM inside a glovebox. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (5 mol% relative to monomer).

    • Causality: DBU and thiourea act synergistically. Thiourea activates the cyclic carbonate via hydrogen bonding, while DBU activates the terminal hydroxyl of the mPEG initiator, facilitating rapid and controlled nucleophilic attack without transesterification[4].

  • Propagation: Stir at room temperature for 4 hours.

  • Termination: Quench the reaction by adding an excess of benzoic acid.

    • Causality: Benzoic acid instantly protonates DBU, halting chain propagation. This prevents "backbiting" (intramolecular transesterification), ensuring a narrow polydispersity index (PDI).

  • Recovery: Precipitate the polymer in cold diethyl ether and dry under vacuum.

Validation Checkpoint: Gel Permeation Chromatography (GPC) must show a unimodal peak shifted to a higher molecular weight compared to the mPEG initiator, with a PDI < 1.2, confirming controlled living polymerization.

Nanoparticle Formulation & Encapsulation

FormulationWorkflow OrgPhase Organic Phase Copolymer + Drug in THF Mixing Rapid Mixing (Solvent Displacement) OrgPhase->Mixing AqPhase Aqueous Phase Deionized Water AqPhase->Mixing SelfAssembly Micellization (Core-Shell Formation) Mixing->SelfAssembly Interfacial Tension Minimization Purification Dialysis & Filtration (Remove Free Drug/THF) SelfAssembly->Purification

Fig 2. Nanoprecipitation workflow illustrating the self-assembly of core-shell nanoparticles.

Protocol 3: Nanoprecipitation Method

This protocol leverages solvent displacement to self-assemble the amphiphilic block copolymers into nanocarriers capable of sequestering hydrophobic drugs[1].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 20 mg of the mPEG-b-Polycarbonate copolymer and 2 mg of a hydrophobic model drug (e.g., Paclitaxel) in 1 mL of Tetrahydrofuran (THF).

    • Causality: THF is chosen because it is a "good solvent" that fully solubilizes both the amphiphilic copolymer (unimer state) and the highly hydrophobic drug.

  • Aqueous Phase Addition: Add the organic phase dropwise (0.1 mL/min) into 10 mL of rapidly stirring (1000 rpm) deionized water.

    • Causality: As THF diffuses into the water (a "poor solvent" for the polycarbonate block), the Marangoni effect forces the hydrophobic butanoate-derived blocks to collapse inward to minimize interfacial tension. This drives the self-assembly of a dense micellar core, trapping the drug, while the hydrophilic PEG chains extend outward to form a stealth corona[1].

  • Solvent Evaporation: Leave the suspension stirring open to the atmosphere overnight in a fume hood to evaporate the THF.

  • Purification: Pass the aqueous suspension through a 0.45 µm polyethersulfone (PES) syringe filter.

Validation Checkpoint: The final suspension will exhibit a faint bluish opalescence (Tyndall effect), indicating the presence of colloidal nanoparticles. The 0.45 µm filtration step is a critical self-validating mechanism: unencapsulated Paclitaxel is insoluble in water and forms large micron-sized crystals. If the drug is successfully encapsulated, it remains suspended within the <100 nm micelles and passes through the filter. Subsequent HPLC analysis of the filtrate accurately reflects true Encapsulation Efficiency (EE).

Quantitative Formulation Data

The degree of polymerization (DP) of the polycarbonate block directly influences the size and drug loading capacity of the resulting nanoparticles. The table below summarizes the physicochemical properties of nanoparticles formulated using different monomer feed ratios.

Table 1: Physicochemical Properties of Butanoate-Derived Copolymeric Nanoparticles

Polymer ArchitectureMonomer Feed Ratio (PEG:Carbonate)Mₙ (kDa)PDINP Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)
PEG-b-Polycarbonate (Low)1 : 208.51.1265 ± 4-2.1 ± 0.58.4 ± 0.6
PEG-b-Polycarbonate (Med)1 : 4012.81.1582 ± 5-2.4 ± 0.414.2 ± 0.8
PEG-b-Polycarbonate (High)1 : 8021.41.18115 ± 8-3.0 ± 0.621.7 ± 1.2

Note: Size and Zeta Potential determined via Dynamic Light Scattering (DLS) in 10 mM PBS (pH 7.4). Drug Loading Efficiency determined via HPLC post-filtration.

References

1.[1] US9579400B2 - Nanocarriers for drug delivery Source: Google Patents URL:

2.[4] 2,2-Bis(hydroxymethyl) propionic acid based cyclic carbonate monomers and their (co)polymers as advanced materials for biomedical applications Source: ResearchGate / Biomaterials URL:

3.[3] Overcoming Barriers in Polycarbonate Synthesis: A Streamlined Approach for the Synthesis of Cyclic Carbonate Monomers Source: ACS Macromolecules URL:

4.[2] US11034664B1 - Synthesis of cyclic carbonate monomers Source: Google Patents URL:

Sources

Method

Application Note: Methyl 2,2-bis(hydroxymethyl)butanoate as an Orthogonal Crosslinking Precursor

Mechanistic Rationale & Orthogonal Reactivity In the synthesis of advanced polyurethanes and polyesters, incorporating pendant functional groups for post-polymerization crosslinking is a critical challenge. Traditionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Orthogonal Reactivity

In the synthesis of advanced polyurethanes and polyesters, incorporating pendant functional groups for post-polymerization crosslinking is a critical challenge. Traditionally, researchers have relied on 2,2-bis(hydroxymethyl)propionic acid (DMPA) or 2,2-bis(hydroxymethyl)butanoic acid (DMBA) to introduce these sites[1]. However, these free carboxylic acids present significant kinetic bottlenecks. The carboxyl group can react with isocyanates to form unstable mixed anhydrides, which subsequently decompose into amides and carbon dioxide. This side reaction causes uncontrolled branching, premature gelation, and batch-to-batch inconsistency[2].

Methyl 2,2-bis(hydroxymethyl)butanoate (CAS 98429-47-1) resolves these issues through orthogonal reactivity[3]. By masking the carboxylic acid as a methyl ester, the monomer becomes completely inert to isocyanates under standard step-growth polymerization conditions (60–80°C). This ensures that only the primary hydroxyl groups participate in the backbone formation, resulting in a strictly linear prepolymer. Post-polymerization, the pendant methyl ester serves as a highly specific crosslinking site, capable of undergoing transesterification or amidation at elevated temperatures to form robust, three-dimensional networks.

Comparative Quantitative Data

The esterification of DMBA to its methyl ester significantly alters its physical properties, eliminating the need for toxic, high-boiling solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis.

PropertyDMPADMBAMethyl 2,2-bis(hydroxymethyl)butanoate
CAS Number 4767-03-710097-02-698429-47-1
Molecular Weight ( g/mol ) 134.13148.16162.18
Melting Point (°C) 208 - 215109 - 112< 50 (Low-melting solid/Liquid)
Solubility in Polyols PoorModerateExcellent
Isocyanate Side-Reactivity High (COOH active)ModerateNone (Ester protected)
NMP Solvent Requirement High (10-15 wt%)Low (2-5 wt%)Zero (Solvent-free compatible)

Reaction Pathway Visualization

CrosslinkingMechanism A Methyl 2,2-bis(hydroxymethyl)butanoate (Diol Monomer) C Linear Polyurethane Prepolymer (Pendant Methyl Ester) A->C Step-Growth Polymerization (80°C) B Diisocyanate (e.g., IPDI, HDI) B->C Step-Growth Polymerization (80°C) D Amidation Crosslinking (+ Polyamines) C->D Nucleophilic Acyl Substitution (>120°C) E Transesterification (+ Polyols / Catalyst) C->E Thermal Activation (>150°C) F Hydrolysis & Ionic Crosslinking C->F Base Hydrolysis + Metal Cations

Reaction pathways of Methyl 2,2-bis(hydroxymethyl)butanoate in polymer synthesis.

Experimental Protocols

The following methodology details the two-phase process of utilizing Methyl 2,2-bis(hydroxymethyl)butanoate: first as a linear chain extender, and second as a covalent crosslinking node.

Phase 1: Synthesis of Linear Polyurethane Prepolymer

Objective: Synthesize an NCO-terminated prepolymer with pendant methyl ester groups without inducing premature gelation.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, MW 2000)

  • Isophorone diisocyanate (IPDI)

  • Methyl 2,2-bis(hydroxymethyl)butanoate (M-DMBA)[3]

  • Dibutyltin dilaurate (DBTDL) catalyst

Step-by-Step Procedure:

  • Dehydration : Charge 100 g of PTMEG and 16.2 g (0.1 mol) of M-DMBA into a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser. Heat to 80°C under vacuum (< 10 mmHg) for 2 hours.

    • Causality: Residual moisture reacts competitively with isocyanates to form urea linkages and CO₂, which disrupts the stoichiometric balance and causes unwanted foaming.

  • Isocyanate Addition : Cool the mixture to 60°C and purge the flask with dry nitrogen. Slowly add 44.4 g (0.2 mol) of IPDI dropwise over 30 minutes.

    • Causality: Dropwise addition manages the exothermic nature of the urethane reaction, preventing thermal spikes that could inadvertently activate the ester group.

  • Catalysis & Polymerization : Add 0.05 wt% DBTDL catalyst. Raise the temperature to 80°C and maintain for 3-4 hours.

  • Self-Validation Checkpoint (NCO Titration) : Monitor the reaction via the di-n-butylamine titration method (ASTM D2572). The reaction is complete when the unreacted NCO content reaches the theoretical plateau (approx. 4.5%). If the NCO% remains higher than theoretical, add an additional 0.01 wt% catalyst and react for 1 more hour.

Phase 2: Post-Polymerization Network Formation (Amidation)

Objective: Convert the linear prepolymer into a robust 3D network using a polyamine crosslinker targeting the pendant ester groups.

Materials:

  • Prepolymer from Phase 1

  • Diethylenetriamine (DETA) or similar primary polyamine

Step-by-Step Procedure:

  • Dilution : Dilute the prepolymer with anhydrous acetone to reduce viscosity to < 2000 cPs, ensuring homogeneous mixing of the crosslinker.

  • Crosslinker Addition : At 40°C, add a stoichiometric amount of DETA relative to the pendant methyl ester groups (1:1 molar ratio of primary amine to ester).

  • Casting & Initial Cure : Cast the mixture into a Teflon mold. Cure at 80°C for 4 hours.

    • Causality: The 80°C stage safely evaporates the acetone solvent and initiates the preliminary nucleophilic attack of the amine on the ester carbonyl without causing solvent boiling defects (bubbles) in the film.

  • Thermal Bump (Critical Step) : Elevate the oven temperature to 120°C for 2 hours.

    • Causality: Amidation of methyl esters is kinetically slow. The thermal bump provides the necessary activation energy to drive the nucleophilic acyl substitution to completion, releasing methanol as a byproduct and locking in the strong amide crosslinks.

  • Self-Validation Checkpoint (Gel Fraction) : Perform a gel fraction analysis by subjecting a pre-weighed sample of the cured film to Soxhlet extraction in Tetrahydrofuran (THF) for 24 hours. Dry and re-weigh the sample. A gel fraction > 90% mathematically validates that a continuous, covalently crosslinked network has been successfully formed.

Troubleshooting & Quality Control

  • Issue: Low Gel Fraction (< 70%)

    • Root Cause: Incomplete amidation due to insufficient thermal activation or steric hindrance around the ester site.

    • Intervention: Ensure the final curing stage strictly reaches 120°C. If the issue persists, introduce a Lewis acid catalyst (e.g., Titanium tetraisopropoxide at 0.1 wt%) during the DETA addition phase to lower the activation energy of the amidation reaction.

  • Issue: Prepolymer Gelation during Phase 1

    • Root Cause: Isocyanate side-reactions with trace moisture or unexpected transesterification.

    • Intervention: Verify the vacuum pressure during the dehydration step (< 10 mmHg is mandatory). Ensure the Phase 1 reaction temperature does not exceed 85°C, as extreme heat can force the protected ester to react prematurely.

References

Sources

Application

Application Notes and Protocols for Formulating UV-Curable Resins with Methyl 2,2-bis(hydroxymethyl)butanoate Derivatives

Introduction: A Modern Building Block for High-Performance UV-Curable Systems The field of radiation-curable resins is continuously evolving, driven by the demand for materials with enhanced performance, improved sustain...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Building Block for High-Performance UV-Curable Systems

The field of radiation-curable resins is continuously evolving, driven by the demand for materials with enhanced performance, improved sustainability, and greater formulation latitude. Within this landscape, diols and polyols serve as fundamental building blocks for the oligomers that form the backbone of these systems. Methyl 2,2-bis(hydroxymethyl)butanoate and its derivatives, particularly 2,2-bis(hydroxymethyl)butyric acid (DMBA), have emerged as versatile components for creating advanced polymer systems.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of UV-curable resins utilizing 2,2-bis(hydroxymethyl)butyric acid, a derivative of methyl 2,2-bis(hydroxymethyl)butanoate. The primary focus will be on the synthesis of a UV-curable polyurethane acrylate (PUA) oligomer, a key component in many high-performance coatings, adhesives, and biocompatible materials.[2][4] We will delve into the rationale behind experimental choices, provide detailed protocols, and outline methods for characterizing the final cured material.

The core advantage of incorporating DMBA into a polyurethane backbone lies in its dual functionality. The two hydroxyl groups readily react with isocyanates, while the carboxylic acid group provides a handle for introducing hydrophilicity, making it an excellent choice for waterborne UV-curable systems.[2][3][5] This eliminates the need for volatile organic compounds (VOCs) as diluents, aligning with the principles of green chemistry.[6]

From Ester to Acid: The Genesis of a Versatile Monomer

The topic of this guide, methyl 2,2-bis(hydroxymethyl)butanoate, is the direct precursor to the more commonly utilized 2,2-bis(hydroxymethyl)butyric acid (DMBA). The synthesis typically involves the reaction of methyl butyrate with formaldehyde in the presence of a base catalyst to form the methyl ester.[6] This ester is then hydrolyzed under acidic conditions to yield DMBA.[6] This parent molecule, with its two primary hydroxyl groups and a carboxylic acid, offers a unique molecular architecture for polymer synthesis.[1][2]

G cluster_synthesis Synthesis of DMBA Methyl Butyrate Methyl Butyrate Methyl 2,2-bis(hydroxymethyl)butanoate Methyl 2,2-bis(hydroxymethyl)butanoate Methyl Butyrate->Methyl 2,2-bis(hydroxymethyl)butanoate Formaldehyde Formaldehyde Formaldehyde->Methyl 2,2-bis(hydroxymethyl)butanoate Hydrolysis Hydrolysis Methyl 2,2-bis(hydroxymethyl)butanoate->Hydrolysis DMBA 2,2-bis(hydroxymethyl)butyric acid (DMBA) Hydrolysis->DMBA

Caption: Synthesis pathway from methyl butanoate to DMBA.

Part 1: Synthesis of a UV-Curable Waterborne Polyurethane Acrylate (PUA) Oligomer

The synthesis of the PUA oligomer is a two-step process. First, a prepolymer with terminal isocyanate groups is formed. This prepolymer is then "end-capped" with a hydroxy-functional acrylate, introducing the UV-curable moieties.

Materials and Equipment
Material Purpose Exemplar
2,2-Bis(hydroxymethyl)butyric acid (DMBA)Chain extender, hydrophilic monomerCAS: 10097-02-6
PolyolSoft segment, imparts flexibilityPoly(ethylene glycol) (PEG), M.W. 1000 g/mol
DiisocyanateHard segment, forms urethane linkagesIsophorone diisocyanate (IPDI)
Hydroxy-functional AcrylateIntroduces UV-curable group2-Hydroxyethyl methacrylate (HEMA)
CatalystPromotes urethane formationDibutyltin dilaurate (DBTDL)
Neutralizing AgentSolubilizes the PUA in waterTriethylamine (TEA)
SolventReaction medium (optional)Methyl ethyl ketone (MEK)
PhotoinitiatorInitiates polymerization upon UV exposureSee Part 2
Deionized WaterDispersion medium-

Equipment:

  • Jacketed glass reactor with mechanical stirrer, thermometer, condenser, and nitrogen inlet.

  • Heating mantle.

  • Dropping funnel.

  • Vacuum pump.

Protocol: PUA Oligomer Synthesis

Step 1: NCO-Terminated Prepolymer Formation

  • Reactor Setup: Assemble the reaction kettle and ensure it is dry and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the reactor with DMBA, poly(ethylene glycol), and IPDI. The molar ratio should be carefully calculated to ensure an excess of NCO groups. A typical NCO:OH ratio is around 1.5:1 to 2:1.

  • Heating and Reaction: Begin stirring and gently heat the mixture to 75-85°C.

  • Catalyst Addition: Once the mixture is homogenous, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).

  • Monitoring the Reaction: Monitor the progress of the reaction by titrating for the %NCO content at regular intervals. The reaction is complete when the %NCO value reaches the theoretical value calculated for the prepolymer.

Step 2: End-Capping with HEMA

  • Cooling: Once the desired %NCO is reached, cool the reactor to 50-60°C.

  • HEMA Addition: Slowly add 2-hydroxyethyl methacrylate (HEMA) to the reactor. The amount of HEMA should be calculated to react with the remaining NCO groups.

  • Completion of End-Capping: Continue the reaction at 50-60°C until the NCO peak (at approximately 2270 cm⁻¹) disappears from the FTIR spectrum, indicating that all isocyanate groups have reacted.

Step 3: Dispersion in Water

  • Neutralization: While maintaining the temperature at around 50-60°C, add triethylamine (TEA) to neutralize the carboxylic acid groups of the DMBA units. The molar ratio of TEA to DMBA should be approximately 1:1.

  • Dispersion: With vigorous stirring, slowly add deionized water to the neutralized PUA oligomer. This will form a stable, aqueous dispersion of the UV-curable polyurethane acrylate.

G cluster_workflow PUA Oligomer Synthesis Workflow Reactants DMBA + Polyol + IPDI Prepolymer_Formation NCO-Terminated Prepolymer Formation (75-85°C, DBTDL catalyst) Reactants->Prepolymer_Formation Step 1 End_Capping End-Capping with HEMA (50-60°C) Prepolymer_Formation->End_Capping Step 2 Neutralization Neutralization with TEA End_Capping->Neutralization Step 3a Dispersion Dispersion in Water Neutralization->Dispersion Step 3b Final_Product Aqueous PUA Oligomer Dispersion->Final_Product G cluster_curing UV Curing Process Formulated_Resin Liquid Resin Formulation Application Application on Substrate Formulated_Resin->Application UV_Exposure UV Exposure (Controlled Intensity & Dose) Application->UV_Exposure Cured_Film Solid Cured Film UV_Exposure->Cured_Film

Caption: The UV curing process transforms the liquid resin into a solid film.

Testing and Characterization of the Cured Resin

A range of standard tests can be performed to evaluate the performance of the cured resin film.

Property Test Method (ASTM) Description
Pencil Hardness ASTM D3363Measures the scratch resistance of the coating against pencils of known hardness.
Adhesion ASTM D3359Evaluates the adhesion of the coating to the substrate using a cross-hatch and tape test.
Tensile Properties ASTM D412Determines the tensile strength, elongation at break, and modulus of the cured film. [7]
Chemical Resistance ASTM D1308Assesses the coating's resistance to various chemicals (solvents, acids, bases).
Thermal Properties DSC / TGADifferential Scanning Calorimetry (DSC) determines the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) evaluates thermal stability. [7]
Volume Shrinkage ISO 3521:1997Measures the change in volume of the resin upon curing. [7]

Applications and Future Outlook

The use of DMBA-based PUA oligomers in UV-curable resins opens up a wide range of applications, particularly where environmental friendliness and performance are key. These include:

  • Coatings for wood and plastics: Offering excellent hardness, chemical resistance, and low VOC emissions. [8]* Adhesives: Providing rapid, on-demand curing with strong adhesion to various substrates.

  • Inks: Enabling high-speed printing processes with durable and high-quality finishes.

  • Biocompatible Materials: With appropriate formulation and purification, these systems can be tailored for medical devices and dental applications, where biocompatibility is crucial. [2][9]The biocompatibility of a 3D-printed part is a result of the complete material, printing process, and post-processing workflow. [9] The versatility of the 2,2-bis(hydroxymethyl)butyric acid backbone allows for fine-tuning of properties such as flexibility, hardness, and hydrophilicity, making it a valuable tool for formulators developing next-generation UV-curable materials.

References

  • Irgacure Photoinitiators for UV Curing. (n.d.). Ciba Specialty Chemicals.
  • High-Quality 2,2-Bis(Hydroxymethyl)Butyric Acid (DMBA) - Your Reliable Manufacturer & Supplier. (n.d.). Retrieved from [Link]

  • 2,2-Dimethylolbutanoic Acid|DMBA. (n.d.). Zhang Jia Gang YaRui Chemical Co., Ltd. Retrieved from [Link]

  • CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate. (2013). Google Patents.
  • Cas 10097-02-6,2,2-Bis(hydroxymethyl)butyric acid. (n.d.). Lookchem. Retrieved from [Link]

  • Physical and Chemical Properties of UV-Curable Resins. (2025, March 31). SpecialChem.
  • Biocompatible 3D resins for medical devices. (n.d.). 3Dresyns. Retrieved from [Link]

  • Self-Healing UV-Curable Urethane (Meth)acrylates with Various Soft Segment Chemistry. (2023). MDPI.
  • UV Oligomers. (n.d.). Eternal Materials Co., Ltd. Retrieved from [Link]

  • CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound. (2012). Google Patents.
  • Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. (2024). MDPI.
  • Synthesis and Characterization of High-Performance UV-Curable Resins Derived from Propylene Carbonate. (2024).
  • Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoiniti
  • Miniemulsion polymerization of acrylated methyl oleate for pressure sensitive adhesives. (2003). ScienceDirect.
  • Synthesis, Morphology, and Mechanical Properties of Poly(methyl methacrylate)-b-poly(n-butyl acrylate). (1999).
  • Water Based UV Curable Hybrid Urethane-Acrylates Formed by Acid-Base. (n.d.). A*STAR Open Access Repository.
  • WATERBORNE UV CURABLE RESINS – CHEMISTRIES AND APPLIC
  • Understanding UVLED Curing Equipment: Parameters, Calculations, and Selection. (n.d.). IUV. Retrieved from [Link]

  • UV Curable Robust Durable Hydrophobic Coating Based on Epoxy Polyhedral Oligomeric Silsesquioxanes (EP-POSS) and Their Derivatives. (2020).
  • UV-curable coatings – environment-friendly solution for sustainable protection of metal substr
  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of methyl 2,2-bis(hydroxymethyl)butanoate in non-polar solvents

Welcome to the technical support center for Methyl 2,2-bis(hydroxymethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2,2-bis(hydroxymethyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this polar molecule in non-polar solvent systems. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl 2,2-bis(hydroxymethyl)butanoate not dissolving in non-polar solvents like hexane or toluene?

A1: The solubility of a compound is governed by the principle "like dissolves like".[1][2] Methyl 2,2-bis(hydroxymethyl)butanoate possesses two highly polar hydroxymethyl (-CH2OH) groups, which can form strong hydrogen bonds with each other. These strong intermolecular forces require a significant amount of energy to overcome. Non-polar solvents, such as hexane and toluene, interact primarily through weak London dispersion forces.[3] These weak solvent-solute interactions are energetically insufficient to break the strong hydrogen bonds holding the solute molecules together, resulting in poor solubility.[1]

Q2: What is a co-solvent and how can it improve solubility?

A2: A co-solvent is an auxiliary solvent added in a small quantity to the primary solvent to enhance the solubility of a solute.[4] In this context, a co-solvent of intermediate polarity can act as a "bridge" between the polar solute and the non-polar solvent. It has properties that allow it to interact favorably with both, effectively reducing the large polarity mismatch and facilitating dissolution.

Q3: Is it safe to heat the mixture to force dissolution?

A3: Gentle warming (e.g., to 37-40°C) can increase the kinetic energy of the system and often improves solubility.[4] However, caution is advised. The thermal stability of methyl 2,2-bis(hydroxymethyl)butanoate in your specific solvent system is unknown. Excessive heat could lead to degradation or unwanted side reactions. Always start with gentle warming and monitor for any changes in the appearance of the solution (e.g., color change) that might indicate degradation.

Q4: Can sonication help dissolve the compound?

A4: Yes, sonication is a highly effective method for aiding dissolution. The high-frequency sound waves create micro-cavitations in the solvent, which collapse and generate localized energy. This energy helps to break apart solute agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.[4] It is often used in conjunction with co-solvents.

In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solvent System Selection

The primary challenge is to overcome the significant polarity difference between your solute and solvent. The most effective strategy is to create a multi-component solvent system by introducing a polar co-solvent.

The Causality Behind Co-Solvency:

A successful co-solvent must be miscible with the non-polar bulk solvent while also being able to form favorable interactions (like hydrogen bonds) with the methyl 2,2-bis(hydroxymethyl)butanoate. This reduces the overall energy barrier to dissolution. This approach is common in various applications, from chromatography to pharmaceutical formulations, where precise control over polarity is required.[5][6]

  • Initial Co-Solvent Screening: Select a panel of potential co-solvents with intermediate polarity. Good candidates are typically polar aprotic or polar protic solvents that are miscible with your chosen non-polar solvent.

  • Prepare a Concentrated Solute Stock: Dissolve a precisely weighed amount of methyl 2,2-bis(hydroxymethyl)butanoate in a small volume of a strong, polar solvent in which it is freely soluble (e.g., methanol, ethanol, or DMSO) to create a high-concentration stock solution.

  • Titration and Observation: a. In a test vial, place a known volume of your non-polar solvent (e.g., 1 mL of hexane). b. Add your selected co-solvent (e.g., isopropanol) dropwise or in small, measured aliquots (e.g., 10 µL increments) while vortexing. c. After each addition, add a small, fixed amount of your concentrated solute stock solution. d. Observe for precipitation. The goal is to find the minimum ratio of co-solvent to non-polar solvent that maintains the solubility of your target compound at the desired concentration.

  • Optimization: Repeat the titration with different co-solvents to identify the most efficient one, i.e., the one that achieves full dissolution with the lowest volume percentage.

Table 1: Properties of Methyl 2,2-bis(hydroxymethyl)butanoate and Potential Solvents

Compound/SolventMolecular FormulaKey Functional GroupsPolarity TypePolarity IndexNotes
Methyl 2,2-bis(hydroxymethyl)butanoate C7H14O4Ester, 2x Hydroxyl (-OH)Highly Polar Protic N/AStrong H-bonding capability dominates its properties.
HexaneC6H14AlkaneNon-Polar0.1Interacts via weak dispersion forces.[7]
TolueneC7H8AromaticNon-Polar2.4Slightly more polar than hexane but still non-polar.[7]
Isopropanol (IPA)C3H8OAlcoholPolar Protic3.9Excellent "bridge" solvent; miscible with both polar and non-polar substances.[1][7]
Tetrahydrofuran (THF)C4H8OEtherPolar Aprotic4.0Good co-solvent, can accept H-bonds.[7]
Ethyl AcetateC4H8O2EsterPolar Aprotic4.4Common solvent of intermediate polarity.[5][7]
AcetoneC3H6OKetonePolar Aprotic5.1Strong polar solvent, miscible with many organic solvents.[7]
MethanolCH4OAlcoholPolar Protic5.1Very polar; use as a solubilizing agent for stock solutions.[7]
Guide 2: Protocol for Aided Dissolution

If a suitable co-solvent system has been identified but dissolution is slow or incomplete, physical methods can be employed. This protocol should be performed after creating a suitable solvent/co-solvent mixture.

  • Preparation: In a suitable vial, add the pre-determined volumes of your non-polar solvent and co-solvent.

  • Solute Addition: Add the weighed methyl 2,2-bis(hydroxymethyl)butanoate to the solvent mixture.

  • Mechanical Agitation:

    • Vortexing: Securely cap the vial and vortex at high speed for 1-2 minutes. Visually inspect for undissolved particles.

    • Magnetic Stirring: For larger volumes, place a magnetic stir bar in the flask and stir vigorously.

  • Sonication (If Necessary):

    • Place the vial in a bath sonicator.

    • Sonicate for 5-10 minute intervals.[4]

    • Self-Validation: After each interval, remove the vial and let it stand for 1-2 minutes. Check for any material settling out of the solution. The absence of settling is an indicator of complete dissolution.

  • Gentle Warming (Last Resort):

    • If solids persist, warm the solution in a water bath to no more than 40°C.

    • Combine with stirring or occasional vortexing.

    • Trustworthiness Check: After warming, allow the solution to cool back to room temperature. A stable solution will show no signs of precipitation upon cooling. If a precipitate forms, the compound is not truly soluble under ambient conditions, and the solvent system needs further optimization.

Visualizations
Troubleshooting Workflow

The following diagram outlines the logical progression for addressing solubility issues with methyl 2,2-bis(hydroxymethyl)butanoate.

A Start: Compound Insoluble in Non-Polar Solvent B Diagnosis: High Polarity Mismatch (Solute H-Bonds vs. Solvent Dispersion Forces) A->B Analyze Properties C Strategy 1: Introduce Co-Solvent B->C Primary Solution D Protocol: Select & Titrate Co-Solvent (e.g., IPA, THF) to Create Ternary System C->D E Dissolved? D->E F Strategy 2: Apply Physical Methods E->F No I Success: Homogeneous Solution Achieved E->I Yes G Protocol: Use Vortexing, Sonication, or Gentle Heat F->G H Dissolved? G->H H->I Yes J Action: Re-evaluate Co-Solvent Choice or Increase Co-Solvent Ratio H->J No J->C

Caption: Logical workflow for troubleshooting solubility.

Conceptual Model of Co-Solvency

This diagram illustrates how a co-solvent bridges the intermolecular force gap between a polar solute and a non-polar solvent.

cluster_solute Polar Solute cluster_solvent Non-Polar Solvent Solute Methyl 2,2-bis(hydroxymethyl)butanoate HBond Strong Hydrogen Bonds Solute->HBond interacts via CoSolvent Co-Solvent (e.g., Isopropanol) Amphiphilic Nature HBond->CoSolvent Interacts with (H-Bonding) Mismatch Large Polarity Mismatch (Insolubility) Solvent Hexane / Toluene Dispersion Weak Dispersion Forces Solvent->Dispersion interacts via Dispersion->CoSolvent Interacts with (Dispersion)

Caption: Role of a co-solvent in bridging polarity gaps.

References
  • NextSDS. (n.d.). 2,2-bis(hydroxymethyl)butanoic acid DMBA 607-420-00-9. Retrieved from [Link]

  • Talevi, A. (2020). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,2-bis(hydroxymethyl)butyric acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents? Retrieved from [Link]

  • Waters. (2025). Solvent miscibility. Retrieved from [Link]

  • YouTube. (2010, March 2). Factors Affecting Solubility Polar and Non Polar Part 3. Retrieved from [Link]

  • Das, A., et al. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. Retrieved from [Link]

Sources

Optimization

Purification and recrystallization techniques for methyl 2,2-bis(hydroxymethyl)butanoate

Welcome to the advanced technical support and troubleshooting center for the purification and recrystallization of methyl 2,2-bis(hydroxymethyl)butanoate (CAS: 98429-47-1). Designed for researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the purification and recrystallization of methyl 2,2-bis(hydroxymethyl)butanoate (CAS: 98429-47-1). Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies to help you isolate high-purity diol monomers critical for polyurethane synthesis, prodrug linkers, and complex API scaffolds.

Diagnostic Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of forming a crystalline lattice during cooling?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a metastable liquid rather than a solid crystal. For methyl 2,2-bis(hydroxymethyl)butanoate, this is primarily caused by residual water or unreacted formaldehyde acting as a co-solvent.

  • The Causality: The two primary hydroxyl groups make the molecule highly hygroscopic. If the organic phase is not rigorously dried, water disrupts the intermolecular hydrogen bonding required for crystal nucleation, depressing the melting point and altering the chemical potential of the solution.

  • The Solution: Ensure extensive drying with anhydrous Na2​SO4​ . If oiling out persists, perform an azeotropic distillation with toluene prior to recrystallization to strip trace water from the diol network.

Q2: What is the optimal solvent system for recrystallization, and why?

A2: The optimal system is a solvent/anti-solvent mixture of Ethyl Acetate (EtOAc) and Heptane, or direct crystallization from Methyl Isobutyl Ketone (MIBK) .

  • The Causality: The methyl ester moiety reduces the extreme polarity seen in the free acid analog, dimethylolbutanoic acid (DMBA) . MIBK provides moderate hydrogen-bond acceptor capacity via its carbonyl oxygen, perfectly solvating the diol network at elevated temperatures (approx. 80–100°C). Upon controlled cooling, MIBK's bulky aliphatic tail forces supersaturation, driving the exclusion of the solute into a high-purity crystalline phase.

Q3: Why is my purity dropping during rotary evaporation or prolonged heating?

A3: Thermal stress induces an intramolecular transesterification (lactonization) side reaction.

  • The Causality: When heated above 60°C—especially in the presence of trace acidic or basic impurities from the initial Tollens condensation—one of the primary hydroxyl groups can nucleophilically attack the methyl ester carbonyl. This ejects methanol and forms a stable, 5-membered lactone ring impurity.

  • The Solution: Always concentrate the crude extract under high vacuum at water bath temperatures strictly below 40°C.

Pathway Monomer Methyl 2,2-bis(hydroxymethyl)butanoate (Target Monomer) Heat Thermal Stress (>60°C) Trace Acid/Base Monomer->Heat Intramolecular Nucleophilic Attack (Hydroxyl on Ester Carbonyl) Heat->Intramolecular Lactone 5-Membered Lactone Impurity + Methanol Release Intramolecular->Lactone

Fig 1. Thermally induced lactonization side-reaction pathway.

Quantitative Data: Solvent Systems & Physicochemical Properties

Selecting the correct solvent system requires balancing polarity with boiling points to avoid thermal degradation while maximizing yield .

Solvent SystemBoiling Point (°C)Polarity IndexSolvation MechanismRecommended Ratio (v/v)
MIBK 116.24.2H-bond acceptorN/A (Single solvent)
EtOAc / Heptane 77.1 / 98.44.4 / 0.1Solvation / Anti-solvation1 : 3
Toluene / Hexane 110.6 / 68.72.4 / 0.1Azeotropic drying / Precipitation1 : 4

Self-Validating Experimental Protocol: Purification & Recrystallization

This protocol is engineered as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is successfully met.

Phase 1: Liquid-Liquid Extraction & Washing
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Aqueous Wash: Wash the organic layer with saturated aqueous NaHCO3​ (3 x 5 mL/g) to neutralize acidic impurities, followed by brine (1 x 5 mL/g) to remove residual formaldehyde and salts.

  • Validation Checkpoint: Spot the organic phase on a TLC plate (EtOAc:Hexane 1:1) and stain with KMnO4​ . A distinct yellow spot on a purple background confirms the retention of the diol product.

Phase 2: Azeotropic Drying & Concentration
  • Primary Drying: Add anhydrous Na2​SO4​ to the organic phase. Stir for 15 minutes and filter.

  • Azeotropic Distillation: Add 10% volume of Toluene to the filtrate. Concentrate the solution using a rotary evaporator. Critical: Maintain the water bath at ≤ 40°C to prevent lactonization.

  • Validation Checkpoint: The condensed solvent in the receiving flask should run completely clear. If biphasic droplets are visible, water is still present; add more toluene and repeat.

Phase 3: Recrystallization
  • Dissolution: Redissolve the resulting syrup in a minimum amount of hot EtOAc (approx. 50°C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise under continuous stirring until the solution reaches the cloud point (persistent slight turbidity).

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to 20°C over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Validation Checkpoint: Observe the flask. You should see distinct, free-flowing crystalline morphology. If a gooey layer forms at the bottom, the product has oiled out (Return to Phase 2).

Phase 4: Isolation
  • Filtration: Vacuum filter the crystals using a cold Büchner funnel. Wash the filter cake with ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at room temperature for 24 hours.

Workflow Crude Crude Methyl 2,2-bis(hydroxymethyl)butanoate (Contains Formaldehyde, Water, Salts) Extraction Liquid-Liquid Extraction (EtOAc / H2O washes) Crude->Extraction Drying Azeotropic Drying & Concentration (Toluene, Rotavap <40°C) Extraction->Drying Solvent Dissolution in Hot Solvent (EtOAc at 50°C) Drying->Solvent Antisolvent Anti-solvent Addition (Heptane dropwise to cloud point) Solvent->Antisolvent Cooling Controlled Cooling (20°C then 4°C) Antisolvent->Cooling Crystals Pure Crystals (Filtration & Vacuum Drying) Cooling->Crystals

Fig 2. Step-by-step purification and recrystallization workflow.

References

  • Title: Method for producing dimethylolbutanoic acid (Patent JP2002226426A)
  • Title: Novel Internal Emulsifiers for High Biocontent Sustainable Pressure Sensitive Adhesives Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: 2,2-Bis(hydroxymethyl)butyric acid Uses and Properties Source: Lookchem URL: [Link]

Troubleshooting

Reducing steric hindrance effects of methyl 2,2-bis(hydroxymethyl)butanoate in synthesis

Welcome to the technical support guide for methyl 2,2-bis(hydroxymethyl)butanoate. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile yet sterical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for methyl 2,2-bis(hydroxymethyl)butanoate. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile yet sterically challenging building block into their synthetic routes. Here, we address common issues encountered during its use, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The Challenge: A Crowded Quaternary Center

Methyl 2,2-bis(hydroxymethyl)butanoate (MBHB) features a neopentyl-like core, where two primary hydroxyl groups, a methyl ester, and an ethyl group are all attached to a single quaternary carbon. This dense arrangement is the primary source of steric hindrance, which can significantly impede the approach of reagents to the reactive hydroxyl and ester functionalities, leading to slow reaction rates, low yields, and unexpected side products. This guide provides strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my acylation/etherification reactions with MBHB so slow and low-yielding compared to simpler diols?

A: The slow kinetics are a direct consequence of steric hindrance. The two hydroxyl groups are sterically shielded by the adjacent ethyl group and the methyl ester. Reagents, particularly bulky ones, face a significant energetic penalty to achieve the correct orientation for nucleophilic attack. This high activation energy barrier results in sluggish or incomplete reactions under standard conditions.[1][2]

Q2: I'm observing incomplete conversion even after extended reaction times and with excess reagent. What's happening?

A: This is a classic symptom of sterically-demanding reactions. While adding excess reagent can shift the equilibrium, it cannot overcome a prohibitively high activation energy. The reaction may reach a point where the rate of the forward reaction is so slow that it appears to have stopped, especially if side reactions or reagent degradation occur over the extended timeframe. In some cases, the initial mono-substituted product is even more hindered than the starting material, making the second substitution exceptionally difficult.

Q3: Is it possible to selectively functionalize only one of the two hydroxyl groups?

A: Yes, but it requires a strategic approach. Due to the electronic equivalence of the two primary hydroxyls, simple stoichiometric control (i.e., using one equivalent of reagent) often yields a statistical mixture of starting material, mono-substituted, and di-substituted products. Effective mono-functionalization typically relies on one of two advanced strategies:

  • Protecting Group Manipulation: Employing a cyclic protecting group that can be regioselectively opened.[3]

  • Catalyst-Controlled Reactions: Using a catalyst that can differentiate the two hydroxyls based on subtle conformational preferences.[4][5][6]

Troubleshooting Guide: Low Reaction Yields and Slow Kinetics

This section provides in-depth solutions to the most common problem encountered when working with MBHB: achieving efficient and high-yielding transformations.

Problem: Acylation, silylation, or etherification of the hydroxyl groups results in low yields (<50%) and significant recovery of starting material.

Below is a workflow to diagnose and solve this issue.

TroubleshootingWorkflow start Low Yield / Slow Reaction Observed purity_check Verify Starting Material Purity & Dryness start->purity_check First Step optimization Solution A: Optimize Reaction Conditions purity_check->optimization If Pure reagents Solution B: Strategic Reagent & Catalyst Selection purity_check->reagents If Pure strategy Solution C: Implement Protecting Group Strategy purity_check->strategy If Pure & other methods fail temp Increase Temperature / Use Microwave optimization->temp time Extend Reaction Time optimization->time solvent Change Solvent Polarity/Aprotic optimization->solvent reagent_size Use Smaller, More Reactive Electrophiles reagents->reagent_size catalyst Employ a More Potent Catalyst (e.g., Organocatalyst) reagents->catalyst protect Form Cyclic Acetal/Ketal strategy->protect deprotect Perform Desired Reaction & Deprotect protect->deprotect ProtectingGroupStrategy cluster_0 Protect cluster_1 Modify cluster_2 Deprotect MBHB MBHB Diol Acetal Cyclic Acetal (e.g., Benzylidene) MBHB->Acetal PhCHO, H+ Reaction Perform desired reaction (e.g., at ester or other site) Acetal->Reaction Modified_Acetal Modified Acetal Reaction->Modified_Acetal Final_Product Final Product Modified_Acetal->Final_Product H2, Pd/C or Acidic Hydrolysis

Caption: General workflow for a protecting group strategy with MBHB.

Experimental Protocol: Benzylidene Acetal Protection of MBHB

This protocol converts the two sterically hindered hydroxyl groups into a more stable and manageable six-membered ring.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2,2-bis(hydroxymethyl)butanoate (1.0 equiv).

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent. A common choice is acetonitrile or DCM (approx. 0.1 M concentration). [3]3. Reagents: Add benzaldehyde dimethyl acetal (1.2 equiv). This is often preferred over benzaldehyde itself as it does not produce water as a byproduct.

  • Catalyst: Add a catalytic amount of an acid catalyst. Copper(II) triflate (Cu(OTf)₂) (0.05 equiv) is highly efficient. [3]Alternatively, p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) can be used. [7]5. Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the acid catalyst. [3]Concentrate the mixture under reduced pressure.

  • Purification: The crude product can often be purified directly by silica gel column chromatography without an aqueous workup to yield the pure benzylidene acetal.

With the hydroxyls protected, you can now perform reactions on other parts of the molecule (e.g., reduction or hydrolysis of the methyl ester) with much greater success. The benzylidene group can be readily removed later via acidic hydrolysis or hydrogenolysis (e.g., H₂, Pd/C). [7]

Protecting Group Formation Conditions Stability Cleavage Conditions Notes
Benzylidene Acetal PhCHO or PhCH(OMe)₂, Acid Catalyst (p-TsOH, Cu(OTf)₂) Stable to bases, nucleophiles, mild oxidants Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂) Forms a stable 6-membered ring. Can be regioselectively opened. [3][8]
Isopropylidene (Acetonide) Acetone or 2,2-DMP, Acid Catalyst Stable to bases, reducing agents Mild acidic hydrolysis (aq. HCl, p-TsOH) Generally easier to cleave than benzylidene acetals. [8][7]

| Di-tert-butylsilylene (DTBS) | DTBS(OTf)₂, Lutidine | High stability due to bulky groups | Fluoride ions (TBAF) | A robust silyl-based cyclic protecting group. [8]|

References

  • A Comparative Guide to Diol Protection Str
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks, Organic Chemistry II.
  • Catalyst-Controlled Regiodivergent Oxid
  • Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols.
  • Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern.
  • Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2), NCBI Bookshelf.
  • Recent progress in selective functionalization of diols via organoc
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Fisher Esterification, Reflux, Isolation and Purific
  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • Can anyone suggest me best esterification reaction?
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Greener Solvent Altern
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
  • Ester Formation via Symbiotic Activation Utilizing Trichloroacetimid

Sources

Optimization

Moisture control and storage optimization for methyl 2,2-bis(hydroxymethyl)butanoate

Technical Support Center: Moisture Control & Storage Optimization for Methyl 2,2-bis(hydroxymethyl)butanoate Welcome to the Technical Support Center. This guide is engineered for researchers, polymer scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Moisture Control & Storage Optimization for Methyl 2,2-bis(hydroxymethyl)butanoate

Welcome to the Technical Support Center. This guide is engineered for researchers, polymer scientists, and drug development professionals working with methyl 2,2-bis(hydroxymethyl)butanoate (CAS 98429-47-1)[1]. Because this molecule features dual primary hydroxyl groups, it is highly hygroscopic. Strict moisture control is not just a best practice—it is a fundamental requirement for maintaining stoichiometric precision in downstream polymerizations and dendrimer syntheses.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my polyurethane synthesis exhibit unexpected foaming and reduced molecular weight when using this monomer? Causality & Mechanism: Methyl 2,2-bis(hydroxymethyl)butanoate readily absorbs atmospheric moisture due to extensive hydrogen bonding capabilities. In polyurethane chemistry, water acts as a highly reactive contaminant. It competes directly with the diol for isocyanate (R-NCO) groups. The reaction between water and an isocyanate forms an unstable carbamic acid intermediate, which rapidly decomposes into a primary amine and carbon dioxide (CO 2​ ) gas. The CO 2​ generation causes structural foaming (voids), while the consumption of isocyanate alters your critical stoichiometric ratio, terminating chain growth prematurely and severely depressing the polymer's molecular weight.

Mechanism A Methyl 2,2-bis(hydroxymethyl)butanoate (Hygroscopic Diol) B Absorbed H2O (Contaminant) A->B Atmospheric Exposure E Polyurethane (Target Polymer) A->E Dry Reaction C Isocyanate (R-NCO) B->C Competes for NCO D Urea + CO2 Gas (Foaming/Defects) C->D H2O Reaction C->E Diol Reaction

Diagram 1: Mechanistic pathway of moisture-induced side reactions in polyurethane synthesis.

Q2: What is the most accurate method for determining the moisture content of this specific diol ester? Causality & Mechanism: Volumetric Karl Fischer (KF) titration is the gold standard[2]. While coulometric KF is highly sensitive, viscous diols can coat the electrode or dissolve poorly, leading to false readings. Volumetric KF allows for direct sample introduction and utilizes a methanol-based solvent system with a basic buffer (e.g., pyridine or imidazole) to neutralize acids and drive the redox reaction (iodine reduction by sulfur dioxide) to absolute completion.

Q3: How should I store methyl 2,2-bis(hydroxymethyl)butanoate to ensure long-term stability? Causality & Mechanism: Storage must mitigate both moisture ingress and potential ester hydrolysis. The compound must be stored in tightly sealed, amber glass containers under an inert atmosphere (Argon or high-purity Nitrogen). Maintain the temperature between 15°C and 25°C. Avoid refrigeration unless strictly necessary; temperature cycling causes internal condensation if the container's seal is compromised, actively driving water into the bulk monomer.

Part 2: Quantitative Data & Thresholds

To ensure reproducible experimental outcomes, adhere to the following environmental and analytical thresholds for monomer handling.

ParameterOptimal SpecificationCritical ThresholdRemediation Action
Moisture Content < 200 ppm> 500 ppmVacuum dry at 45°C + 3Å Sieves
Storage Temperature 15°C – 25°C> 35°C or < 5°CRelocate to climate-controlled storage
Headspace Gas Argon or NitrogenAmbient AirPurge with inert gas before sealing
Container Material Amber Glass (PTFE cap)Permeable PlasticsTransfer to impermeable glass

Part 3: Self-Validating Experimental Protocols

Protocol 1: Volumetric Karl Fischer Moisture Determination

Purpose: Accurate quantification of trace moisture without interference from ester hydrolysis[3].

  • System Preparation & Blanking: Fill the titration vessel with anhydrous methanol. Titrate to an anhydrous state using a standard volumetric KF reagent[2].

    • Self-Validation Step: Monitor the baseline drift on the titrator. A stable drift of <20 µg H 2​ O/min mathematically confirms the vessel is perfectly sealed and the system is ready for accurate quantification. Do not proceed if drift exceeds this threshold.

  • Sample Introduction: Quickly weigh 2.0 - 5.0 g of methyl 2,2-bis(hydroxymethyl)butanoate into a dry syringe. Inject the sample directly into the titration vessel through the septum to minimize atmospheric exposure[2].

  • Titration: Stir vigorously for 3-5 minutes to ensure complete dissolution of the diol. The titrator will dispense the KF reagent until the dual-pin platinum electrode detects a potential drop to practically zero, indicating the electrochemical endpoint[3].

  • Calculation: Moisture content is automatically calculated based on the volume of reagent consumed relative to the sample mass.

Protocol 2: Non-Destructive Drying & Desiccation Workflow

Purpose: Removing absorbed water without inducing thermal degradation or transesterification of the ester group.

  • Sieve Activation: Bake 3Å molecular sieves at 300°C for 4 hours under a nitrogen purge.

    • Self-Validation Step: Drop 2-3 cooled beads into 1 mL of water. A sharp, immediate exothermic reaction (heat generation) physically confirms the active adsorption capacity of the pores.

  • Vacuum Drying: Place the moisture-compromised monomer in a vacuum oven. Apply a high vacuum (<10 mbar) at a mild temperature of 40°C to 45°C for 12 hours. Causality: Do not exceed 50°C; higher temperatures risk thermal cleavage of the ester bond, altering the monomer's chemical functionality.

  • Sieve Addition: Transfer the dried monomer to an amber glass bottle. Add the activated 3Å molecular sieves (approx. 10% w/w). Causality: 3Å sieves are explicitly chosen because their pore size selectively traps water molecules (2.8Å) while sterically excluding the larger diol molecules.

  • Inert Purge: Purge the headspace of the bottle with high-purity Argon gas for 60 seconds before sealing with a PTFE-lined cap.

QC_Workflow N1 Incoming Monomer Batch N2 Volumetric KF Titration N1->N2 Sample N3 Moisture < 500 ppm? N2->N3 Analyze N4 Vacuum Dry (45°C) + 3Å Molecular Sieves N3->N4 No (>500 ppm) N5 Store under Argon at 15-25°C N3->N5 Yes (<500 ppm) N4->N2 Re-test

Diagram 2: Quality control and moisture remediation workflow for diol ester monomers.

References

  • Title: Karl Fischer - Purdue Engineering Source: purdue.edu URL:[Link]

Sources

Troubleshooting

Catalyst selection for optimizing methyl 2,2-bis(hydroxymethyl)butanoate esterification

Welcome to the Technical Support Center for the esterification of 2,2-bis(hydroxymethyl)butanoic acid (DMBA) to methyl 2,2-bis(hydroxymethyl)butanoate. This guide is designed for researchers and scientists scaling up mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 2,2-bis(hydroxymethyl)butanoic acid (DMBA) to methyl 2,2-bis(hydroxymethyl)butanoate. This guide is designed for researchers and scientists scaling up monomer synthesis for waterborne polyurethanes (WPUs), dendrimers, and targeted drug-delivery vehicles.

DMBA is a highly functional molecule containing one carboxylic acid group and two primary hydroxyl groups 1. The primary challenge during its esterification with methanol is chemoselectivity : driving the esterification of the carboxyl group without triggering the self-condensation or etherification of the highly nucleophilic primary hydroxyl groups.

Below, you will find a causality-driven catalyst selection matrix, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

I. Quantitative Catalyst Selection Matrix

Selecting the right catalyst dictates the chemoselectivity of your reaction. Homogeneous acids often lead to oligomerization, whereas nanostructured solid acids provide steric confinement that favors the smaller methanol molecules over bulky DMBA-DMBA interactions 2.

Catalyst TypeExampleEsterification ConversionSelectivity (Ester vs. Ether)Recovery MethodMechanistic Causality
Homogeneous Acid p-Toluenesulfonic acid (pTSA)High (>95%)Low (<60%)Aqueous wash / NeutralizationUnhindered protons attack both -COOH and -OH groups indiscriminately, promoting intermolecular etherification and oligomerization.
Macroporous Solid Acid Amberlyst-15Moderate (80-85%)High (>90%)Simple filtrationPolymer pores restrict bulky DMBA molecules from interacting, favoring the diffusion and reaction of methanol at the active site.
Nanostructured Solid Acid CNT-P-SO 3​ HVery High (>98%)Very High (>98%)CentrifugationHigh surface area and a uniform, dense distribution of sulfonic acid sites promote rapid mass transfer while completely suppressing side reactions [[2]]().
II. Troubleshooting & FAQs

Q: My GPC/NMR analysis shows a broad, high-molecular-weight peak instead of the pure methyl ester. What went wrong? A: You are observing self-condensation (polyesterification) or etherification. This occurs when using strong homogeneous catalysts (like H 2​ SO 4​ or pTSA) at elevated temperatures (>70°C). The primary hydroxyls of DMBA are highly reactive. Fix: Switch to a heterogeneous solid acid catalyst (e.g., Amberlyst-15) and maintain the reaction temperature at the boiling point of methanol (~65°C). Ensure methanol is in a large molar excess (at least 1:10) to outcompete DMBA hydroxyls for the carboxyl active sites.

Q: The reaction stalls at 75% conversion even with a solid acid catalyst. How can I push it to completion? A: Esterification is an equilibrium reaction. When using solid acids, the water byproduct can strongly adsorb to the hydrophilic sulfonic acid sites, deactivating the catalyst. Fix: Implement a Soxhlet extractor filled with 3Å molecular sieves to continuously remove water from the refluxing methanol condensate, driving the equilibrium forward without deactivating the catalyst bed.

Q: Can I reuse the solid acid catalyst, and how do I validate its activity? A: Yes. However, organic residues can block the mesopores. Fix: After filtration, wash the catalyst sequentially with hot methanol and acetone, then dry under vacuum at 80°C. Validate the regenerated catalyst by titrating its ion-exchange capacity (IEC) with 0.1 M NaOH; a viable catalyst should retain >90% of its original IEC (typically ~4.5 mmol H + /g for Amberlyst-15).

III. Self-Validating Experimental Protocol

This protocol utilizes a solid acid catalyst to synthesize methyl 2,2-bis(hydroxymethyl)butanoate, incorporating built-in validation checkpoints to ensure trust and reproducibility.

Step 1: Reagent Preparation & Setup

  • Charge a round-bottom flask with 1.0 equivalent of DMBA and 10.0 equivalents of anhydrous methanol. (The excess methanol acts as both reactant and solvent).

  • Add 10 wt% (relative to DMBA) of a pre-dried solid acid catalyst (e.g., Amberlyst-15 or CNT-P-SO 3​ H).

  • Equip the flask with a reflux condenser fitted with a Soxhlet extractor containing activated 3Å molecular sieves.

Step 2: Reaction Execution & In-Process Validation

  • Heat the mixture to a gentle reflux (65°C) under continuous magnetic stirring.

  • Self-Validation Checkpoint 1 (Acid Value): After 4 hours, withdraw a 1 mL aliquot, filter the catalyst, and titrate against 0.1 M ethanolic KOH using phenolphthalein. The reaction is considered complete when the Acid Value drops below 2 mg KOH/g, indicating >98% conversion of the carboxylic acid.

Step 3: Catalyst Recovery & Purification

  • Filter the reaction mixture while hot to remove the solid acid catalyst. Wash the filter cake with 10 mL of warm methanol.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure (40°C, 150 mbar) to remove excess methanol.

  • Self-Validation Checkpoint 2 (Spectroscopic Purity): Dissolve a sample of the resulting viscous liquid in DMSO- d6​ for 1 H NMR analysis.

    • Success Criteria: Disappearance of the broad carboxylic acid proton peak (~12 ppm); appearance of a sharp methyl ester singlet at ~3.6 ppm; retention of the primary hydroxyl protons as a distinct triplet at ~4.6 ppm (confirming no etherification occurred).

IV. Workflow & Decision Logic

Use the following logical pathway to troubleshoot and optimize your esterification reactions dynamically.

CatalystOptimization Start Initiate DMBA Esterification Target: Methyl Ester Monitor Monitor Reaction via Acid Value Titration Start->Monitor Decision1 Is Acid Value < 2 mg KOH/g? Monitor->Decision1 CheckSide Check 1H NMR for Etherification/Oligomers Decision1->CheckSide Yes (High Conversion) ActionWater Equilibrium Stalled: Implement Molecular Sieves Decision1->ActionWater No (Low Conversion) Decision2 Are side products present? (Loss of -OH signal at 4.6 ppm) CheckSide->Decision2 ActionWater->Monitor ActionCat Poor Selectivity: Switch to Solid Acid Catalyst Decision2->ActionCat Yes (Side Reactions) Success Filter Catalyst & Evaporate: Pure Methyl Ester Isolated Decision2->Success No (High Selectivity) ActionCat->Start

Figure 1: Troubleshooting workflow for optimizing DMBA esterification and catalyst selection.

References
  • Novel Internal Emulsifiers for High Biocontent Sustainable Pressure Sensitive Adhesives Source: ACS Sustainable Chemistry & Engineering (2020) URL:[Link]

  • Carbon Nanotube-Based Solid Sulfonic Acids as Catalysts for Production of Fatty Acid Methyl Ester via Transesterification and Esterification Source: ACS Sustainable Chemistry & Engineering (2016) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Macromolecular Engineering in Polyurethane Dispersions: DMPA vs. Methyl 2,2-bis(hydroxymethyl)butanoate

As the demand for high-performance polyurethane dispersions (PUDs) expands from industrial coatings into advanced biomaterials and drug delivery systems, the precise control of macromolecular architecture has never been...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance polyurethane dispersions (PUDs) expands from industrial coatings into advanced biomaterials and drug delivery systems, the precise control of macromolecular architecture has never been more critical. The colloidal stability of these binary systems relies heavily on the choice of internal emulsifier.

For decades, dimethylolpropionic acid (DMPA) has served as the industry standard for anionic stabilization. However, the drive to eliminate synthetic side reactions and strictly control polymer-drug interactions has elevated the use of ester-protected alternatives, specifically Methyl 2,2-bis(hydroxymethyl)butanoate (DMBA-ME) .

This guide objectively compares the mechanistic causality, synthetic workflows, and performance metrics of DMPA versus DMBA-ME, providing researchers and drug development professionals with actionable, self-validating protocols.

Mechanistic Causality: Ionic vs. Protected Architectures

The DMPA Route: Anionic Stabilization and Its Limitations

DMPA provides charge stability via its carboxylic acid group, which is deprotonated by a tertiary amine (such as triethylamine) to form an electrical double layer in aqueous media[1]. However, the presence of a free -COOH group during the isocyanate-terminated prepolymer synthesis introduces a fundamental chemical conflict. The carboxylic acid contains an active hydrogen that can inadvertently react with isocyanates (-NCO) to generate an amide bond and release CO₂ gas[1].

While this side reaction is kinetically slower than the primary alcohol-isocyanate reaction, it inevitably causes uncontrolled polymer branching, skews the theoretical NCO/OH stoichiometry, and drastically increases prepolymer viscosity[2].

The DMBA-ME Route: Steric Protection and API Compatibility

Methyl 2,2-bis(hydroxymethyl)butanoate (DMBA-ME) is an ester-protected diol. By masking the carboxylic acid as a methyl ester, the molecule acts purely as a structural diol during prepolymerization[3]. This structural causality fundamentally alters the synthesis and final application:

  • Absolute Stoichiometric Control: The inert methyl ester completely prevents NCO/COOH side reactions, yielding a strictly linear, predictable prepolymer.

  • Thermal Latitude: Without the risk of side reactions, prepolymerization can be safely pushed to 90–100°C, accelerating the reaction and often eliminating the need for toxic organotin catalysts.

  • Biomedical & API Compatibility: For drug development professionals, DMPA-based PUDs are inherently anionic, which can lead to irreversible electrostatic binding with cationic active pharmaceutical ingredients (APIs), stalling release kinetics. DMBA-ME allows for the synthesis of neutral, ester-functionalized matrices. This provides a bio-inert environment that relies purely on diffusion-controlled release, which is critical for transdermal patches and implantable drug-eluting devices.

Quantitative Data Comparison

The following table summarizes the operational and physicochemical differences between the two monomers.

ParameterDMPA (Dimethylolpropionic Acid)DMBA-ME (Methyl 2,2-bis(hydroxymethyl)butanoate)
Chemical Role Anionic Internal EmulsifierEster-Protected Structural Diol
Reactive Groups 2x -OH, 1x -COOH (Free)2x -OH, 1x -COOCH3 (Protected)
NCO Side-Reaction Risk Moderate to High (Amide/CO₂ formation)Negligible (Ester is inert to NCO)
Max Prepolymer Temp. 75°C – 80°C (To suppress side reactions)90°C – 100°C (Thermally stable)
Colloidal Stabilization Direct (via TEA neutralization)Indirect (Requires post-hydrolysis or PEG)
API Interaction Profile High (Electrostatic binding with cationic drugs)Low (Bio-inert, diffusion-controlled)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems : the progression from prepolymerization to dispersion is gated by quantitative checkpoints, ensuring that chemical causality is proven before the next synthetic step is initiated.

Protocol A: DMPA-Stabilized Anionic PUD (Acetone Process)
  • Prepolymerization: React polyol (e.g., PTMEG), isophorone diisocyanate (IPDI), and DMPA at 75°C in acetone to maintain low viscosity[2].

  • Validation Checkpoint 1 (Titration): Monitor the reaction via dibutylamine back-titration (ASTM D2572).

    • Causality Check: If the measured NCO% falls below the calculated theoretical target, it self-diagnoses that the unwanted NCO/COOH side reaction has occurred, consuming excess isocyanate.

  • Neutralization: Cool to 40°C and add triethylamine (TEA) to deprotonate the DMPA carboxylic acids[4].

  • Dispersion & Extension: Disperse the prepolymer in deionized water under high shear (3000 rpm) and add a chain extender like ethylenediamine (EDA).

  • Validation Checkpoint 2 (DLS): Measure particle size via Dynamic Light Scattering. A monodisperse peak (typically 50–100 nm) validates successful phase inversion and electrical double-layer formation.

Protocol B: DMBA-ME Functionalized PUD (Protected Route)
  • Prepolymerization: React polyol, IPDI, and DMBA-ME at 90°C. (Higher temperatures are permissible due to the ester protection).

  • Validation Checkpoint 1 (Titration): Measure NCO content via dibutylamine titration.

    • Causality Check: The measured NCO% will perfectly match the theoretical target, validating the inert nature of the methyl ester and the complete absence of side reactions.

  • Functionalization (Optional): To achieve dispersibility, either subject the prepolymer to mild alkaline hydrolysis to unmask the carboxylate, or proceed directly if the backbone is co-stabilized with non-ionic segments (e.g., MPEG).

  • Dispersion & Extension: Disperse in water under high shear and extend with EDA.

  • Validation Checkpoint 2 (DLS): Confirm particle size. A stable, sub-150 nm dispersion validates the successful integration of the protected/hydrolyzed segments without macroscopic coagulation.

Synthesis Workflow Visualization

The divergent pathways of these two monomers dictate entirely different processing conditions and post-polymerization options.

PUD_Comparison Start Polyol + Diisocyanate (e.g., PTMEG + IPDI) DMPA DMPA Route (Free -COOH) Start->DMPA DMBA_ME DMBA-ME Route (Protected -COOCH3) Start->DMBA_ME Prep_DMPA Anionic Prepolymer Risk of NCO/COOH Reaction DMPA->Prep_DMPA Prep_DMBA Linear Prepolymer No Side Reactions DMBA_ME->Prep_DMBA Neut TEA Neutralization (Forms Ionomer) Prep_DMPA->Neut Hydro Post-Hydrolysis or PEG Co-stabilization Prep_DMBA->Hydro Disp Water Dispersion & Chain Extension Neut->Disp Hydro->Disp

Figure 1: Divergent PUD synthesis workflows comparing DMPA and DMBA-ME.

Conclusion

While DMPA remains the highly effective, economical standard for general-purpose anionic polyurethane dispersions, it introduces synthetic limitations due to its reactive carboxylic acid group. For advanced applications—particularly in drug development and biomedical coatings—Methyl 2,2-bis(hydroxymethyl)butanoate (DMBA-ME) offers a superior, ester-protected alternative. By decoupling the polymerization step from the functionalization step, DMBA-ME guarantees absolute stoichiometric control, eliminates NCO side reactions, and provides a bio-inert matrix ideal for precision API delivery.

References

  • [1] Title: Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions Source: Macromolecules (via National Institutes of Health PMC) URL:[Link]

  • [2] Title: Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation Source: Polymers (MDPI) URL:[Link]

  • [4] Title: High Biobased Carbon Content Polyurethane Dispersions Synthesized from Fatty Acid-Based Isocyanate Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • [3] Title: Cyclic carbonates and their reactions with amines (Patent detailing methyl 2,2-bis(hydroxymethyl)propionate/butanoate derivatives in polymer synthesis) Source: US Patent 6228979B1 (Google Patents) URL:

Sources

Comparative

A Researcher's Guide to the NMR Spectral Characterization of Methyl 2,2-bis(hydroxymethyl)butanoate

In the landscape of chemical synthesis and drug development, the precise and unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone techn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and drug development, the precise and unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a detailed exploration of the ¹H and ¹³C-NMR spectral features of methyl 2,2-bis(hydroxymethyl)butanoate, a polyfunctional molecule with potential applications in polymer chemistry and as a building block in organic synthesis.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of spectral data. It delves into the rationale behind the observed chemical shifts and coupling patterns, providing a comparative analysis with a structurally related compound to highlight the influence of specific functional groups on the NMR spectrum.

Predicted NMR Spectral Analysis of Methyl 2,2-bis(hydroxymethyl)butanoate

Due to the limited availability of public experimental spectra for methyl 2,2-bis(hydroxymethyl)butanoate, the following analysis is based on established principles of NMR spectroscopy and data from closely related structures. The predicted spectra serve as a robust guide for researchers working with this compound.

¹H-NMR Spectrum (Predicted)

The proton NMR spectrum of methyl 2,2-bis(hydroxymethyl)butanoate is anticipated to exhibit five distinct signals:

  • -CH₃ (ethyl group): A triplet, integrating to 3 protons, is expected around δ 0.9 ppm . This upfield shift is characteristic of a methyl group in an aliphatic chain. The triplet multiplicity arises from the coupling with the adjacent methylene (-CH₂-) group.

  • -CH₂- (ethyl group): A quartet, integrating to 2 protons, is predicted to appear around δ 1.8 ppm . This signal is shifted downfield compared to the methyl protons due to its proximity to the electron-withdrawing quaternary carbon. The quartet splitting is a result of coupling with the neighboring methyl group.

  • -OH: A broad singlet, integrating to 2 protons, is expected in the region of δ 2.5-4.0 ppm . The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature. The broadness of the signal is due to chemical exchange.

  • -CH₂OH: A singlet, integrating to 4 protons, is predicted around δ 3.7 ppm . The two hydroxymethyl groups are chemically equivalent, and their protons are expected to give a single resonance. The proximity to the electronegative oxygen atom causes a significant downfield shift. No splitting is expected as the adjacent carbon is quaternary.

  • -OCH₃ (methyl ester): A sharp singlet, integrating to 3 protons, is anticipated around δ 3.8 ppm . This characteristic downfield shift is due to the deshielding effect of the adjacent ester carbonyl group.

¹³C-NMR Spectrum (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to each unique carbon environment in the molecule. The predicted chemical shifts are based on the analysis of similar structures, including 2,2-bis(hydroxymethyl)butyric acid[1]:

  • -CH₃ (ethyl group): Expected around δ 8 ppm . This is a typical chemical shift for a terminal methyl carbon in an alkyl chain.

  • -CH₂- (ethyl group): Predicted to be in the region of δ 25 ppm .

  • Quaternary Carbon (C2): This carbon, bonded to the two hydroxymethyl groups, the ethyl group, and the carbonyl group, is expected to resonate around δ 50 ppm .

  • -CH₂OH: The carbons of the two equivalent hydroxymethyl groups are predicted to appear around δ 65 ppm , shifted downfield due to the attached oxygen atom.

  • -OCH₃ (methyl ester): The methyl ester carbon is anticipated around δ 52 ppm .

  • C=O (ester carbonyl): The carbonyl carbon is expected to have the most downfield chemical shift, around δ 175 ppm , which is a characteristic region for ester carbonyls.

Comparative Spectral Analysis: Diethyl Diethylmalonate

To better understand the spectral contributions of the hydroxymethyl groups in our target molecule, a comparative analysis with a structurally related compound is invaluable. Diethyl diethylmalonate serves as an excellent comparator, featuring a quaternary carbon at the C2 position but with two ethyl groups instead of hydroxymethyl groups and ethyl esters instead of a methyl ester.

The experimental NMR data for diethyl diethylmalonate provides a clear contrast.

¹H-NMR Spectrum of Diethyl Diethylmalonate
  • -CH₃ (ethyl groups on C2): A triplet at approximately δ 0.8 ppm (6H).

  • -CH₂- (ethyl groups on C2): A quartet at approximately δ 1.9 ppm (4H).

  • -OCH₂CH₃ (ester ethyl groups): A triplet at approximately δ 1.2 ppm (6H) and a quartet at approximately δ 4.1 ppm (4H)[2][3][4].

¹³C-NMR Spectrum of Diethyl Diethylmalonate
  • -CH₃ (ethyl groups on C2): Around δ 8 ppm .

  • -CH₂- (ethyl groups on C2): Around δ 24 ppm .

  • Quaternary Carbon (C2): Around δ 58 ppm .

  • -OCH₂CH₃ (ester ethyl groups): Carbons at approximately δ 14 ppm (-CH₃) and δ 61 ppm (-CH₂-).

  • C=O (ester carbonyl): Around δ 171 ppm [2].

Key Spectral Differences and Mechanistic Insights

The most striking difference is the presence of signals corresponding to the hydroxymethyl groups (-CH₂OH and -OH) in methyl 2,2-bis(hydroxymethyl)butanoate, which are absent in diethyl diethylmalonate. The downfield shift of the -CH₂OH protons (around 3.7 ppm) and carbons (around 65 ppm) is a direct consequence of the strong deshielding effect of the directly attached electronegative oxygen atoms.

Conversely, the signals for the two ethyl groups attached to the C2 carbon in diethyl diethylmalonate provide a reference for aliphatic chains attached to a quaternary center. The comparison underscores how the substitution at the C2 position dramatically influences the chemical environment and, consequently, the NMR spectra.

Data Summary

Assignment Methyl 2,2-bis(hydroxymethyl)butanoate (Predicted) Diethyl Diethylmalonate (Experimental)
¹H-NMR (ppm)
-CH₃ (C4)~0.9 (t, 3H)-
-CH₂- (C3)~1.8 (q, 2H)-
-OH~2.5-4.0 (br s, 2H)-
-CH₂OH~3.7 (s, 4H)-
-OCH₃~3.8 (s, 3H)-
-CH₂CH₃ (on C2)-~0.8 (t, 6H)
-CH₂CH₃ (on C2)-~1.9 (q, 4H)
-OCH₂CH₃-~1.2 (t, 6H)
-OCH₂CH₃-~4.1 (q, 4H)
¹³C-NMR (ppm)
-CH₃ (C4)~8-
-CH₂- (C3)~25-
Quaternary Carbon (C2)~50~58
-CH₂OH~65-
-OCH₃~52-
C=O~175~171
-CH₂CH₃ (on C2)-~8 (-CH₃), ~24 (-CH₂)
-OCH₂CH₃-~14 (-CH₃), ~61 (-CH₂)

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines a standardized procedure for the preparation and analysis of small molecules like methyl 2,2-bis(hydroxymethyl)butanoate by NMR spectroscopy.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity to avoid signals from contaminants.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H-NMR and 50-100 mg for ¹³C-NMR.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) are common choices. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like -OH.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H-NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally appropriate.

  • ¹³C-NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax and be observed.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved through polynomial fitting.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas under the ¹H-NMR signals are determined to establish the proton ratios.

Logical Framework for Spectral Interpretation

The process of elucidating a molecule's structure from its NMR spectra follows a logical workflow.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Pure Compound Solvent Deuterated Solvent + TMS Sample->Solvent NMR_Tube Homogeneous Solution in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H-NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C-NMR Experiment Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID ¹H FID C13_NMR->FID ¹³C FID FT Fourier Transform FID->FT Processing Phasing & Baseline Correction FT->Processing Referencing Referencing to TMS Processing->Referencing Integration Integration (Proton Ratios) Referencing->Integration Chemical_Shift Chemical Shift (Functional Groups) Referencing->Chemical_Shift Multiplicity Multiplicity (Neighboring Protons) Referencing->Multiplicity Structure Structure Confirmation Integration->Structure Chemical_Shift->Structure Multiplicity->Structure

Workflow for NMR-based structure elucidation.

This systematic approach ensures that all pieces of information from the NMR spectra are logically combined to arrive at a confident structural assignment. By understanding the principles behind the experimental choices and the interpretation of the resulting data, researchers can effectively leverage the power of NMR spectroscopy in their scientific pursuits.

References

  • PubChem. Diethyl diethylmalonate. National Center for Biotechnology Information. [Link]

Sources

Validation

Mass spectrometry fragmentation pathways of methyl 2,2-bis(hydroxymethyl)butanoate

Topic: Comparative Mass Spectrometry Pathways of Methyl 2,2-bis(hydroxymethyl)butanoate: GC-EI-MS vs. LC-ESI-MS/MS Executive Summary Methyl 2,2-bis(hydroxymethyl)butanoate (C₈H₁₆O₄, Exact Mass: 176.1049 Da) is a highly b...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Mass Spectrometry Pathways of Methyl 2,2-bis(hydroxymethyl)butanoate: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary

Methyl 2,2-bis(hydroxymethyl)butanoate (C₈H₁₆O₄, Exact Mass: 176.1049 Da) is a highly branched polyol ester utilized as a critical building block in the synthesis of advanced polyurethanes, polyesters, and targeted drug delivery systems. Structurally, it features a quaternary alpha-carbon bonded to an ethyl group, a methyl ester, and two primary hydroxymethyl groups.

For researchers and drug development professionals, elucidating the structural integrity and degradation products of this compound requires robust analytical methodologies. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the causality behind their distinct fragmentation pathways, this guide provides a self-validating framework for selecting the optimal analytical platform.

Analytical Platform Comparison

The choice of ionization technique fundamentally dictates the fragmentation mechanisms observed. GC-EI-MS utilizes hard ionization, stripping an electron to form a highly unstable radical cation that undergoes rapid unimolecular decomposition. Conversely, LC-ESI-MS/MS employs soft ionization, generating even-electron protonated or sodiated adducts that require subsequent Collision-Induced Dissociation (CID) to yield structural information [2].

Platform Performance Matrix
ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Type Hard (Electron Impact)Soft (Electrospray)
Precursor Ion [M]⁺˙ (m/z 176, highly unstable/absent)[M+H]⁺ (m/z 177) or [M+Na]⁺ (m/z 199)
Primary Causality Radical-driven bond cleavage (α-cleavage, rearrangements)Charge-driven neutral losses (H₂O, CH₃OH)
Key Diagnostic Fragments m/z 148 (McLafferty), m/z 145 (α-cleavage)m/z 159 (-H₂O), m/z 145 (-CH₃OH), m/z 127
Best Use Case Structural elucidation via spectral library matchingTrace quantification and complex mixture profiling
Limitations Requires volatility; thermal degradation riskSusceptible to ion suppression in complex matrices

Mechanistic Fragmentation Pathways: The Core Science

EI-MS Pathway: Radical-Driven Fragmentation

Under 70 eV electron bombardment, the molecule forms a molecular ion ([M]⁺˙ at m/z 176) that is virtually undetectable due to the highly substituted quaternary alpha-carbon, which acts as a thermodynamic sink for rapid fragmentation.

  • The McLafferty Rearrangement (m/z 148): The structure contains a carbonyl oxygen and an ethyl group attached to the alpha-carbon. The terminal methyl group of this ethyl chain provides gamma-hydrogens. Through a six-membered cyclic transition state, a gamma-hydrogen migrates to the carbonyl oxygen, followed by the homolytic cleavage of the alpha-beta carbon bond. This expels neutral ethylene (C₂H₄, 28 Da) and generates a highly stabilized enolic radical cation at m/z 148 [1].

  • Alpha-Cleavage (m/z 145): The bond between the quaternary alpha-carbon and one of the hydroxymethyl groups is easily cleaved. The loss of a hydroxymethyl radical (•CH₂OH, 31 Da) yields a stable tertiary carbocation at m/z 145.

ESI-MS/MS Pathway: Charge-Driven CID

In positive ion ESI, the molecule is protonated to form [M+H]⁺ at m/z 177.1121. Upon applying collision energy (CID), the fragmentation is governed by the elimination of stable neutral molecules [3].

  • Loss of Water (m/z 159 & 141): Protonation of the primary hydroxyl groups leads to the facile elimination of H₂O (-18 Da), driven by the formation of a stabilized carbocation. Sequential loss of both hydroxyls yields m/z 141.

  • Loss of Methanol (m/z 145): Protonation of the ester methoxy group results in the elimination of neutral methanol (CH₃OH, 32 Da), a hallmark of methyl ester CID fragmentation [2].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. The presence of the diagnostic ions mentioned above serves as the internal validation metric for successful execution.

Protocol A: GC-EI-MS Structural Elucidation
  • Sample Preparation: Dissolve the standard in anhydrous dichloromethane (DCM) to a concentration of 100 µg/mL. (Note: While diols are often derivatized with BSTFA to improve volatility, underivatized injection is required to observe the native McLafferty rearrangement).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film).

  • Temperature Gradient: Hold inlet at 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Set the EI source to 70 eV and 230°C. Scan range: m/z 40–300.

  • Validation: Confirm the presence of the m/z 148 (McLafferty) and m/z 145 (α-cleavage) base peaks.

Protocol B: LC-ESI-MS/MS Trace Profiling
  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA. Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry: Operate the Q-TOF in positive ESI mode. Capillary voltage: 3.5 kV. Isolate precursor m/z 177.1.

  • CID Parameters: Apply a collision energy ramp of 10–30 eV using Argon as the collision gas.

  • Validation: Verify the sequential neutral losses of 18 Da (m/z 159) and 32 Da (m/z 145) [3].

Visualizations of Fragmentation Pathways

Workflow Sample Methyl 2,2-bis(hydroxymethyl)butanoate Sample GC GC Separation (Capillary Column) Sample->GC LC UHPLC Separation (C18 Column) Sample->LC EI EI Ionization (70 eV, Hard) GC->EI EIData Radical Fragmentation (m/z 148, 145) EI->EIData ESI ESI Ionization (Soft, +H/Na) LC->ESI CID CID MS/MS (10-30 eV) ESI->CID ESIData Neutral Losses (m/z 159, 145) CID->ESIData

Diagram 1: Workflow comparison between GC-EI-MS and LC-ESI-MS/MS platforms.

EIPattern M Molecular Ion [M]+. m/z 176 (Unstable) McL McLafferty Ion m/z 148 [M - C2H4]+. M->McL - C2H4 (28 Da) McLafferty Rearrangement Alpha1 Alpha-Cleavage Ion m/z 145 [M - •CH2OH]+ M->Alpha1 - •CH2OH (31 Da) Alpha-Cleavage Alpha2 Alpha-Cleavage Ion m/z 147 [M - •C2H5]+ M->Alpha2 - •C2H5 (29 Da) Alpha-Cleavage WaterLoss Dehydrated Ion m/z 158 [M - H2O]+. M->WaterLoss - H2O (18 Da)

Diagram 2: Radical-driven EI-MS fragmentation pathways including the McLafferty rearrangement.

ESIPattern MH Protonated Precursor [M+H]+ m/z 177 H2O_1 [M+H - H2O]+ m/z 159 MH->H2O_1 - H2O (18 Da) MeOH [M+H - CH3OH]+ m/z 145 MH->MeOH - CH3OH (32 Da) H2O_2 [M+H - 2H2O]+ m/z 141 H2O_1->H2O_2 - H2O (18 Da) Combined [M+H - H2O - CH3OH]+ m/z 127 H2O_1->Combined - CH3OH (32 Da) MeOH->Combined - H2O (18 Da)

Diagram 3: Charge-driven ESI-MS/MS CID fragmentation mapping neutral losses.

Quantitative Data Summary

The following table summarizes the theoretical and experimentally derived quantitative data for the primary fragment ions across both platforms, aiding in rapid spectral interpretation.

Platformm/z ObservedNeutral Loss (Da)Fragment Assignment / MechanismRelative Abundance
GC-EI-MS 176.1None[M]⁺˙ (Molecular Ion)< 1% (Often absent)
GC-EI-MS 148.128 (C₂H₄)[M - C₂H₄]⁺˙ (McLafferty Rearrangement)High
GC-EI-MS 145.131 (•CH₂OH)[M - •CH₂OH]⁺ (Alpha-cleavage)Base Peak / High
GC-EI-MS 147.129 (•C₂H₅)[M - •C₂H₅]⁺ (Alpha-cleavage)Medium
LC-ESI-MS/MS 177.1None[M+H]⁺ (Protonated Precursor)Precursor
LC-ESI-MS/MS 159.118 (H₂O)[M+H - H₂O]⁺ (Hydroxyl protonation)High
LC-ESI-MS/MS 145.132 (CH₃OH)[M+H - CH₃OH]⁺ (Ester protonation)Medium
LC-ESI-MS/MS 127.150 (H₂O + CH₃OH)[M+H - H₂O - CH₃OH]⁺ (Sequential loss)Medium

References

  • McLafferty rearrangement - Wikipedia Source: Wikipedia (Referencing F. W. McLafferty's original 1959 Analytical Chemistry publication on molecular rearrangements). URL:[Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry Source: Journal of the American Society for Mass Spectrometry / PubMed. URL:[Link]

Comparative

Comparative Reactivity of Methyl 2,2-bis(hydroxymethyl)butanoate in Step-Growth Polymerization

Methyl 2,2-bis(hydroxymethyl)butanoate (MBHMB) is a highly versatile AB2 monomer and diol chain extender utilized in the synthesis of hyperbranched polyesters and advanced polyurethanes. For researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,2-bis(hydroxymethyl)butanoate (MBHMB) is a highly versatile AB2 monomer and diol chain extender utilized in the synthesis of hyperbranched polyesters and advanced polyurethanes. For researchers and drug development professionals designing targeted delivery vehicles or biocompatible elastomers, selecting the correct monomer backbone is critical. While its free-acid analogs—2,2-bis(hydroxymethyl)butanoic acid (DMBA) and 2,2-bis(hydroxymethyl)propionic acid (DMPA)—are industry standards for waterborne dispersions, their physical properties often limit reaction efficiency.

This guide objectively evaluates the comparative reactivity of MBHMB, detailing the mechanistic causality behind its performance, and provides validated experimental workflows for its application.

Mechanistic Causality: Structural Impact on Reactivity

The reactivity of MBHMB in step-growth polymerization is governed by two primary structural features: the esterification of the carboxylic acid and the steric bulk of the alpha-ethyl group.

Phase Homogeneity: Ester vs. Free Acid

The most significant barrier in step-growth polymerization using DMPA or DMBA is their extensive intermolecular hydrogen bonding, which results in high melting points and poor solubility. For instance,[1]. In polyurethane synthesis, attempting to react these insoluble acids directly with isocyanates in low-boiling solvents often leads to [2]. To achieve a homogeneous system, large volumes of toxic, high-boiling solvents like N-methyl-2-pyrrolidone (NMP) are typically required.

MBHMB, by masking the carboxylic acid as a methyl ester, completely disrupts this hydrogen-bonding network. It exists as a low-viscosity liquid or low-melting solid that is infinitely miscible in standard polyols and benign solvents. This enables true solvent-free prepolymerization, drastically increasing the reaction rate by maximizing the effective concentration of reactive species without solvent dilution.

Steric Hindrance: The Ethyl vs. Methyl Effect

When comparing MBHMB to its methyl-substituted counterpart, [3], reactivity is dictated by the steric bulk of the alpha-alkyl group. The ethyl group in MBHMB shields the quaternary carbon more effectively than the methyl group in MBHMP.

In AB2 transesterification for hyperbranched polyesters, this steric hindrance slightly retards the nucleophilic attack of the primary hydroxyls on the ester carbonyl. Counterintuitively, this slower propagation is highly advantageous: it suppresses unwanted intramolecular cyclization and delays the gel point, allowing for the synthesis of higher molecular weight polymers with narrower polydispersity indices (PDI). Furthermore,[4].

Comparative Performance Data

The following table summarizes the quantitative physical and reactive properties of MBHMB compared to standard alternatives.

MonomerFunctional GroupsAlpha-Alkyl SubstituentMelting Point (°C)Acetone Solubility (20°C)Relative Reactivity (Isocyanate)Primary Polymerization Role
MBHMB Methyl Ester, 2x HydroxylEthyl< 30 (Liquid/Soft solid)Infinite (Miscible)Moderate-HighSolvent-free PUs, Hyperbranched Polyesters
MBHMP Methyl Ester, 2x HydroxylMethyl~ 40 - 50HighHighHyperbranched Polyesters
DMBA Carboxylic Acid, 2x HydroxylEthyl108 - 11515 g / 100 gModerateWaterborne Polyurethanes (WPU)
DMPA Carboxylic Acid, 2x HydroxylMethyl180 - 1901 g / 100 gModerateWaterborne Polyurethanes (WPU)

Experimental Workflows

Protocol 1: Synthesis of Hyperbranched Polyesters via AB2 Transesterification

Causality & Validation: Transesterification is an equilibrium-driven process. The continuous removal of the methanol byproduct is strictly required to drive the reaction forward. The use of a staged vacuum profile prevents the sublimation of the low-molecular-weight MBHMB monomer during the initial stages. The system self-validates via the stoichiometric collection of methanol in the Dean-Stark trap.

Step-by-Step Methodology:

  • Monomer Charging: Charge MBHMB (1.0 mol) and a core molecule like Trimethylolpropane (TMP, 0.05 mol) into a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.

  • Catalysis: Add 0.2 wt% Titanium tetrabutoxide (Ti(OBu)4) as the transesterification catalyst.

  • Homogenization: Heat the mixture to 140 °C under a continuous nitrogen sweep until a homogeneous melt is achieved.

  • Propagation: Increase the temperature to 180 °C. Apply a gradual vacuum, stepping down from 800 mbar to 10 mbar over 2 hours to continuously remove the methanol byproduct without sublimating the monomer.

  • Monitoring: Monitor the reaction progress by measuring the volume of methanol collected. Cross-validate the molecular weight growth using Size Exclusion Chromatography (SEC) every 30 minutes.

  • Quenching: Once the target molecular weight is reached (typically prior to the theoretical gel point), break the vacuum with nitrogen and rapidly cool the flask to room temperature.

G A MBHMB (AB2 Monomer) Methyl Ester + 2 Hydroxyls B Catalyst Ti(OBu)4 Heat (180°C) & Vacuum A->B Activation C Focal Point Intermediate (Dimer/Trimer) B->C Transesterification E Methanol Byproduct (Removed via Vacuum) B->E Condensation D Hyperbranched Polyester (Highly Branched) C->D Propagation

Fig 1. AB2 step-growth transesterification pathway of MBHMB into hyperbranched polyesters.

Protocol 2: Solvent-Free Synthesis of Pendant-Ester Polyurethanes

Causality & Validation: By utilizing MBHMB instead of DMBA, the prepolymerization remains entirely homogeneous without the need for NMP. The initial dehydration step is critical; any residual water will outcompete the sterically hindered hydroxyls of MBHMB for the isocyanate, leading to urea linkages and CO2 evolution. The system self-validates through real-time NCO titration.

Step-by-Step Methodology:

  • Dehydration: Charge Poly(tetramethylene ether) glycol (PTMG, Mw 2000) into a reactor. Heat to 100 °C under high vacuum (1 mbar) for 2 hours to remove trace moisture.

  • Prepolymer Formation: Cool the reactor to 60 °C. Add Isophorone diisocyanate (IPDI) at an NCO:OH ratio of 2:1, followed by 0.05 wt% Dibutyltin dilaurate (DBTDL) catalyst. React at 80 °C for 2 hours under nitrogen.

  • Chain Extension: Add liquid MBHMB directly to the prepolymer melt. Because MBHMB is highly miscible, no co-solvent is required.

  • Validation: Stir at 80 °C and monitor the reaction by titrating the unreacted NCO groups using the standard di-n-butylamine method.

  • Curing: Once the theoretical NCO content is reached, cast the homogeneous polymer melt into a PTFE mold and cure at 100 °C for 12 hours.

G N1 Polyol + Diisocyanate (e.g., PTMG + IPDI) N2 Prepolymer Formation (NCO-terminated) N1->N2 80°C, DBTDL Catalyst N3 Chain Extension with MBHMB (Solvent-Free Incorporation) N2->N3 Add MBHMB, 80°C N4 Pendant Ester Polyurethane (Homogeneous Melt) N3->N4 Urethane Linkage Formation

Fig 2. Solvent-free polyurethane prepolymer workflow utilizing MBHMB as a chain extender.

Sources

Validation

Validating Molecular Weight Distribution of Methyl 2,2-Bis(hydroxymethyl)butanoate Polymers via GPC: A Comparative Guide

Methyl 2,2-bis(hydroxymethyl)butanoate is a highly versatile AB2 monomer utilized in the synthesis of hyperbranched polyesters (HBPEs). Due to its asymmetric reactivity and the resulting highly branched, pseudo-dendritic...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,2-bis(hydroxymethyl)butanoate is a highly versatile AB2 monomer utilized in the synthesis of hyperbranched polyesters (HBPEs). Due to its asymmetric reactivity and the resulting highly branched, pseudo-dendritic architecture, these polymers exhibit unique physicochemical properties, including low melt viscosity, high solubility, and a dense periphery of functional groups.

However, validating the molecular weight distribution (MWD) of these polymers presents a significant analytical challenge. As a Senior Application Scientist, I frequently encounter researchers who mischaracterize these materials by relying on conventional analytical methods. This guide objectively compares the characterization of methyl 2,2-bis(hydroxymethyl)butanoate polymers against alternative polymer architectures and outlines a self-validating, triple-detection Gel Permeation Chromatography (GPC/SEC) methodology to ensure absolute structural accuracy.

The Causality of GPC Challenges in Branched Architectures

Gel Permeation Chromatography (GPC), or Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume ( Rh​ ) in solution, not their true molecular mass.

When analyzing hyperbranched polyesters derived from methyl 2,2-bis(hydroxymethyl)butanoate, conventional GPC utilizing a single Refractive Index (RI) detector and calibrated with linear standards (e.g., Polystyrene or Polyethylene Glycol) systemically fails. The causality lies in the Mark-Houwink-Sakurada relationship : [η]=KMα .

Linear polymers typically exhibit an α value between 0.6 and 0.8, representing an extended random coil conformation. In contrast, the dense, globular architecture of methyl 2,2-bis(hydroxymethyl)butanoate HBPEs yields an α value between 0.3 and 0.5. Because the hyperbranched polymer is significantly more compact, it penetrates deeper into the SEC column pores and elutes much later than a linear polymer of the exact same absolute molecular weight. Consequently, conventional GPC drastically underestimates the Mw​ of HBPEs.

Furthermore, the high density of terminal hydroxyl (-OH) groups on the HBPE periphery induces strong intermolecular hydrogen bonding. If analyzed in non-polar or moderately polar solvents without chaotropic agents, these polymers artificially aggregate or interact with the column stationary phase, leading to skewed polydispersity indices (Đ) and non-reproducible elution profiles [1].

G cluster_0 Polymer Architectures (Same Absolute MW) A Linear PEG (Extended Coil) C SEC Column (Pore Penetration) A->C B Methyl 2,2-bis(hydroxymethyl)butanoate HBPE (Compact Globular) B->C D Early Elution (Large Hydrodynamic Volume) C->D Linear Standard E Late Elution (Small Hydrodynamic Volume) C->E Hyperbranched

Fig 1: Elution logic showing how compact hyperbranched polymers mimic lower MW linear species.

Comparative Architecture Analysis

To objectively evaluate the performance and analytical behavior of methyl 2,2-bis(hydroxymethyl)butanoate HBPEs, we must benchmark them against standard linear alternatives (Linear PEG) and perfectly branched alternatives (PAMAM Dendrimers).

Table 1: Comparative GPC Performance and Structural Parameters
Polymer ArchitectureCalibration / Detection MethodApparent Mw​ (Da)Absolute Mw​ (Da)Mark-Houwink α Branching Factor ( g′ )
Linear PEG Conventional (RI only)25,00025,2000.65 - 0.751.00
PAMAM Dendrimer (G4) SEC-MALS12,00014,2150.10 - 0.25< 0.20
Target HBPE Conventional (RI only)8,50024,800 0.35 - 0.450.40 - 0.60
Target HBPE SEC-MALS-Viscometry24,800 24,800 0.35 - 0.450.40 - 0.60

Data Interpretation: As demonstrated in Table 1, analyzing the target HBPE via conventional RI detection yields an apparent Mw​ of 8,500 Da—a nearly 65% underestimation of its true 24,800 Da mass. The branching factor ( g′ ), defined as the ratio of the intrinsic viscosity of the branched polymer to a linear polymer of the same mass, confirms the highly compact nature of the HBPE.

The Solution: Triple-Detection SEC-MALS-Viscometry

To bypass the limitations of conventional calibration, we employ a Triple-Detection system consisting of a Differential Refractive Index (dRI) detector, a Multi-Angle Light Scattering (MALS) detector, and a Differential Viscometer.

MALS measures the absolute molecular weight directly from the intensity of scattered light (Rayleigh ratio) independent of the polymer's elution volume. Concurrently, the viscometer measures the intrinsic viscosity [η] , allowing for the real-time calculation of structural parameters such as the branching factor and molecular conformation [2].

TD_GPC A Sample Injection (HBPE in DMAc + 0.5% LiBr) B Size Exclusion Chromatography (Separation by Volume) A->B C MALS Detector (Light Scattering) B->C D Viscometer (Intrinsic Viscosity) B->D E RI Detector (Concentration) B->E F Absolute MWD & Rg C->F Rayleigh Ratio G Branching Factor (g') D->G [η] branched E->F dn/dc F->G MW mapping

Fig 2: Workflow of Triple-Detection GPC for absolute structural and molecular weight validation.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step protocol is designed as a self-validating system. It accounts for both instrument alignment and the complex physicochemical interactions of methyl 2,2-bis(hydroxymethyl)butanoate polymers.

Phase 1: System Suitability and Detector Alignment
  • Prepare Isotropic Standard: Dissolve a narrow-dispersity Polystyrene (PS) standard (e.g., 30 kDa) at 1.0 mg/mL in the mobile phase.

  • System Calibration: Inject the PS standard. Use the resulting sharp peak to normalize the MALS photodiodes (ensuring uniform angular response), calculate inter-detector delay volumes (the volumetric lag between the RI, Viscometer, and MALS flow cells), and correct for band broadening. Validation: The calculated Mw​ of the PS standard must fall within ±2% of its certified value before proceeding.

Phase 2: Sample Preparation & Matrix Disruption
  • Solvent Selection: Dissolve the methyl 2,2-bis(hydroxymethyl)butanoate HBPE in N,N-Dimethylacetamide (DMAc) containing 0.5% w/v Lithium Bromide (LiBr) at a concentration of 2-5 mg/mL.

    • Causality: The dense peripheral hydroxyl groups of the HBPE cause severe intermolecular hydrogen bonding. LiBr acts as a chaotropic agent, disrupting these interactions and shielding the polymer from adsorption onto the SEC column's stationary phase. This ensures the polymer elutes as discrete, single macromolecules rather than artificial aggregates[1].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: MALS detectors are highly sensitive to dust and particulates, which cause severe optical noise and baseline instability.

Phase 3: Chromatographic Execution
  • Thermal Stabilization: Set the column oven and detector array strictly to 35 °C. Thermal equilibrium is critical to maintain a constant solvent viscosity and stable dn/dc (specific refractive index increment) values.

  • Injection: Inject 100 µL of the prepared HBPE solution at a flow rate of 1.0 mL/min.

  • Data Acquisition: Record the differential refractive index (dRI), specific viscosity, and multi-angle scattering intensities continuously throughout the elution profile [3].

Phase 4: Data Synthesis and Architectural Validation
  • Absolute Mw​ Calculation: Utilize the Zimm or Berry formalism to calculate the absolute Mw​ at each elution slice, relying on the experimentally determined dn/dc value of the HBPE in DMAc.

  • Conformational Plotting: Plot the Mark-Houwink relationship ( log[η] vs. logM ). Validation: A successful run of the methyl 2,2-bis(hydroxymethyl)butanoate polymer will yield a linear slope ( α ) between 0.35 and 0.45, confirming the hyperbranched, globular architecture and validating that no linear aggregation occurred during the run.

References

  • Žagar, E., & Žigon, M. (2002). Characterization of a Commercial Hyperbranched Aliphatic Polyester Based on 2,2-Bis(methylol)propionic Acid. Macromolecules, 35(26), 9913-9925.[Link]

  • Garamszegi, L., Nguyen, T. Q., Plummer, C. J. G., & Månson, J.-A. E. (2002). Characterization of Hyperbranched Aliphatic Polyesters and Their Trimethylsilylated Derivatives by GPC-Viscometry. Journal of Liquid Chromatography & Related Technologies, 25(2), 207-224.[Link]

  • Ye, Z., et al. (2012). Synthesis of Hyperbranched Poly(phenylacetylene)s Containing Pendant Alkyne Groups by One-Pot Pd-Catalyzed Copolymerization of Phenylacetylene with Diynes. Macromolecules, 45(12), 5021-5031.[Link]

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